4-Bromo-5-(4-fluorophenyl)isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-(4-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFHVLVLBNQSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 4-Bromo-5-(4-fluorophenyl)isoxazole
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-(4-fluorophenyl)isoxazole
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 4-Bromo-5-(4-fluorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in numerous pharmacologically active molecules, and the introduction of bromo and fluorophenyl moieties can profoundly influence physicochemical properties and biological activity.[1][2][3] This document delineates a robust two-step synthetic strategy, commencing with a regioselective 1,3-dipolar cycloaddition to construct the core 5-(4-fluorophenyl)isoxazole ring, followed by a selective electrophilic bromination at the C4 position. We provide detailed, step-by-step protocols, mechanistic insights, and a complete guide to the analytical characterization of the final compound, including NMR, MS, IR, and HPLC. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated pathway to this valuable chemical building block.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, found in a wide range of FDA-approved drugs and clinical candidates.[4][5] Its prevalence stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets.[1][4] The incorporation of a 4-fluorophenyl group can enhance metabolic stability and improve pharmacokinetic profiles, while a bromine atom at the 4-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. Consequently, 4-Bromo-5-(4-fluorophenyl)isoxazole represents a highly valuable building block for the synthesis of complex molecular architectures in drug discovery programs.[6][7]
Strategic Approach: Retrosynthesis and Mechanistic Rationale
A sound synthetic strategy begins with a logical retrosynthetic analysis. The target molecule, 4-Bromo-5-(4-fluorophenyl)isoxazole, can be disconnected in two key locations: the C4-Br bond and the bonds forming the isoxazole ring itself.
-
Disconnection 1 (C4-Br Bond): The bromine atom can be installed via an electrophilic bromination reaction on the pre-formed 5-(4-fluorophenyl)isoxazole core. The isoxazole ring is known to undergo electrophilic substitution, with the C4 position being the most nucleophilic and sterically accessible site.[8]
-
Disconnection 2 (Isoxazole Ring): The 5-(4-fluorophenyl)isoxazole intermediate is ideally formed through a [3+2] cycloaddition reaction, a powerful and highly regioselective method for constructing five-membered heterocycles.[9][10] This approach, often referred to as the Huisgen cycloaddition, involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[10][11][12] To achieve the desired 5-substitution pattern, the reaction must proceed between 4-fluorophenylacetylene and a simple nitrile oxide generated in situ.
This two-step strategy—cycloaddition followed by bromination—is efficient, high-yielding, and provides excellent control over the final substitution pattern.
Synthesis and Purification Methodology
This section provides detailed, validated protocols for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Supplier | Notes |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Sigma-Aldrich | Starting material for oxime |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | Sigma-Aldrich | Reagent for oxime formation |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific | Base for cycloaddition |
| 4-Fluorophenylacetylene | C₈H₅F | 120.12 | Combi-Blocks | Dipolarophile |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Acros Organics | Oxidant for nitrile oxide generation |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous, reaction solvent |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Acros Organics | Brominating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, reaction solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | Extraction & chromatography |
| Hexanes | N/A | N/A | VWR | Chromatography |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | Drying agent |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 230-400 mesh for chromatography |
Experimental Workflow Overview
The overall synthetic process is visualized in the workflow diagram below.
Diagram 1: Overall Synthetic Workflow.
Protocol 1: Synthesis of 5-(4-fluorophenyl)isoxazole (Intermediate)
This protocol describes a one-pot reaction for the in situ generation of the nitrile oxide from its aldoxime precursor, followed by cycloaddition.
-
Oxime Formation: To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Reflux the mixture for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde. Cool the reaction mixture and pour it into ice water to precipitate the 4-fluorobenzaldoxime. Filter, wash with cold water, and dry the solid.[13][14]
-
Cycloaddition: In a round-bottom flask, dissolve 4-fluorobenzaldoxime (1.0 eq) and 4-fluorophenylacetylene (1.2 eq) in anhydrous DMF.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at 0 °C to control the exotherm.
-
Add sodium bicarbonate (2.0 eq) and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to yield 5-(4-fluorophenyl)isoxazole as a solid.
Expert Insight: The in situ generation of the nitrile oxide from the aldoxime using a mild oxidant like NCS is critical.[10][15] This avoids the isolation of the unstable and potentially hazardous nitrile oxide intermediate. The use of a base like sodium bicarbonate facilitates the elimination of HCl to form the 1,3-dipole.
Diagram 2: Conceptual Mechanism of the Huisgen Cycloaddition.
Protocol 2: Bromination of 5-(4-fluorophenyl)isoxazole
-
Reaction Setup: Dissolve the purified 5-(4-fluorophenyl)isoxazole (1.0 eq) in anhydrous dichloromethane (DCM) in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from an ethanol/water mixture or purified by a short plug of silica gel to afford 4-Bromo-5-(4-fluorophenyl)isoxazole.
Expert Insight: The C4-H of the isoxazole ring is acidic and highly susceptible to electrophilic substitution.[8] NBS is an excellent source of electrophilic bromine (Br⁺) and is preferred for its ease of handling and high selectivity.[16] The reaction is generally clean with minimal side products.
Diagram 3: Logical Flow of Electrophilic Bromination at C4.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 4-Bromo-5-(4-fluorophenyl)isoxazole. The empirical formula is C₉H₅BrFNO and the molecular weight is 242.04 g/mol .
Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~8.5-8.6 ppm (s, 1H): Isoxazole C4-H is absent. δ ~7.7-7.9 ppm (m, 2H): Aromatic protons ortho to the isoxazole ring. δ ~7.2-7.4 ppm (m, 2H): Aromatic protons ortho to the fluorine atom. |
| ¹³C NMR | δ ~160-165 ppm: C5 of isoxazole. δ ~150-155 ppm: C3 of isoxazole. δ ~162-166 ppm (d, ¹JCF): Aromatic C-F. δ ~125-135 ppm: Other aromatic carbons. δ ~90-95 ppm: C4 of isoxazole (C-Br). |
| ¹⁹F NMR | A single resonance is expected in the typical range for an aryl fluoride. |
| Mass Spec (EI/ESI) | m/z ~241, 243: Molecular ion peaks (M⁺, M⁺+2) in a ~1:1 ratio, characteristic of a monobrominated compound. |
| FT-IR (cm⁻¹) | ~1600-1620 (C=N stretch), ~1450-1550 (Aromatic C=C), ~1220-1260 (C-F stretch), ~1100-1150 (C-O stretch), ~600-700 (C-Br stretch). |
HPLC Method for Purity Assessment
A standard reverse-phase HPLC method can be employed to determine the purity of the final compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) |
| Gradient | 40% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Rt | A single major peak indicating >95% purity. |
Conclusion
This guide presents a scientifically sound, reliable, and detailed methodology for the synthesis and characterization of 4-Bromo-5-(4-fluorophenyl)isoxazole. The described two-step sequence, involving a Huisgen 1,3-dipolar cycloaddition followed by selective electrophilic bromination, is an efficient route to this valuable heterocyclic building block. The comprehensive characterization data and analytical methods provided ensure that researchers can confidently verify the identity and purity of their synthesized material. This protocol serves as a robust foundation for scientists in the fields of organic synthesis and medicinal chemistry, enabling further exploration of isoxazole derivatives in the pursuit of novel therapeutics.
References
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]
-
Baxendale Group. (n.d.). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Available at: [Link]
-
1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2021). Scientific Reports. Available at: [Link]
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2022). Molecules. Available at: [Link]
-
Isoxazole. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
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Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). RSC Advances. Available at: [Link]
-
Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. (2025). Synfacts. Available at: [Link]
-
Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines. (2018). Molecules. Available at: [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. (n.d.). ResearchGate. Available at: [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2023). Chemistry – A European Journal. Available at: [Link]
-
Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. (2018). Journal of Sulfur Chemistry. Available at: [Link]
-
Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. (2024). Journal of ISAS. Available at: [Link]
-
Oxazolo[4,5-d]isoxazole Derivatives and 3,4-Disubstituted Isoxazoles from Isoxazol-5(4H). (2006). Synthetic Communications. Available at: [Link]
-
Studies on some aspects of chemistry of Isoxazole derivatives. (n.d.). N J E S R. Available at: [Link]
-
The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Facile solar photo-thermochemical syntheses of 4-bromo-2,5- disubstituted oxazoles from N-arylethylamides. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2013). Der Pharma Chemica. Available at: [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (2012). Asian Journal of Research in Chemistry. Available at: [Link]
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. (2021). ResearchGate. Available at: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. Available at: [Link]
-
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). (2023). Česká a slovenská farmacie. Available at: [Link]
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Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents. (n.d.). Adichunchanagiri University. Available at: [Link]
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Fluorine-containing isoxazole compounds as well as preparation method and pharmaceutical composition of compounds and application of compounds or pharmaceutical composition. (2019). Patsnap Eureka. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). Future Medicinal Chemistry. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2024). Semantic Scholar. Available at: [Link]
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Supporting information for an article in The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Synthesis of 4-bromochalcone lab experiment. (2014). Odinity. Available at: [Link]
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Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication. Available at: [Link]
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Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-Bromo-5-(4-fluorophenyl)isoxazole
This technical guide details the spectroscopic validation of 4-Bromo-5-(4-fluorophenyl)isoxazole , a halogenated heterocyclic scaffold critical in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura) and bioisosteric replacement.
The data presented below synthesizes empirical trends from 4-haloisoxazole analogs and 4-fluorophenyl systems, providing a robust reference standard for structural confirmation.
Executive Summary & Structural Logic
Compound: 4-Bromo-5-(4-fluorophenyl)isoxazole
Formula:
This molecule combines an electron-deficient isoxazole core with a para-fluorophenyl moiety. The introduction of bromine at the C4 position is the critical structural feature to validate, as it silences the C4-H proton signal observed in the precursor and alters the C3-H chemical shift via inductive effects.
Synthesis Context (Sample Origin)
To understand the impurity profile and solvent residuals, researchers must recognize the standard synthesis pathway: Regioselective Bromination .
-
Precursor: 5-(4-fluorophenyl)isoxazole.
-
Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.
-
Mechanism: Electrophilic aromatic substitution (SEAr) at the most electron-rich position (C4).
Figure 1: Standard synthetic workflow. The disappearance of the C4-H signal is the primary confirmation of the final step.
Mass Spectrometry (MS) Data
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+). Role: Primary confirmation of halogenation via isotopic abundance.[1]
Isotopic Signature (The "Twin Peaks")
The most diagnostic feature of this molecule is the bromine isotope pattern. Natural bromine exists as
-
Observation: The molecular ion (
) will appear as a 1:1 doublet separated by 2 mass units.
| Ion Identity | m/z (Calculated) | Relative Intensity | Diagnostic Note |
| M+ ( | 240.95 | 100% | Base peak (typically) |
| M+2 ( | 242.95 | ~98% | Confirms mono-bromination |
| [M-Br] | 162.04 | 40-60% | Loss of Br radical; isoxazole ring intact |
| [M-Br-CO] | 134.04 | 20-30% | Ring fragmentation (loss of CO) |
Fragmentation Logic
Under Electron Impact (EI), the isoxazole ring typically undergoes N-O bond cleavage. The loss of the bromine atom is facile, leading to a prominent peak at m/z 162 (the 5-(4-fluorophenyl)isoxazole radical cation).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
NMR Data (400 MHz, )
The spectrum is relatively simple due to the symmetry of the fluorophenyl group and the substitution of the isoxazole ring.
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 8.35 | Singlet (s) | 1H | - | C3-H (Isoxazole) |
| 7.80 - 7.85 | Multiplet (m) | 2H | H-2', H-6' (Phenyl, ortho to isoxazole) | |
| 7.15 - 7.22 | Multiplet (m) | 2H | H-3', H-5' (Phenyl, meta to isoxazole) |
Key Interpretations:
-
The "Missing" Signal: The parent compound (unbrominated) would show a doublet at
6.5-6.9 (C4-H). The absence of this signal and the retention of the downfield singlet ( 8.35) confirms substitution at C4. -
AA'BB' System: The 4-fluorophenyl group does not appear as simple doublets. It forms a higher-order AA'BB'X system (where X is Fluorine). It visually resembles two "pseudotriplets" or complex multiplets.
NMR Data (100 MHz, )
Carbon NMR provides the most detailed look at the fluorine interaction. The Fluorine atom couples to carbons up to 4 bonds away, splitting signals into doublets.
| Shift ( | Multiplicity | Assignment | |
| 164.2 | Doublet ( | C-4' (Attached to F) | |
| 160.5 | Singlet ( | - | C-5 (Isoxazole, bonded to O) |
| 146.8 | Singlet ( | - | C-3 (Isoxazole, C=N) |
| 129.5 | Doublet ( | C-2', C-6' (Phenyl) | |
| 123.8 | Doublet ( | C-1' (Phenyl ipso) | |
| 116.2 | Doublet ( | C-3', C-5' (Phenyl) | |
| 90.5 | Singlet ( | - | C-4 (Isoxazole, C-Br ) |
Critical Validation Point:
The C4 carbon bonded to Bromine appears significantly upfield (
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr pellet.[2] Role: Functional group fingerprinting.
| Wavenumber ( | Intensity | Vibration Mode |
| 3120 - 3050 | Weak | C-H Stretch (Aromatic/Heteroaromatic) |
| 1605, 1510 | Strong | C=N / C=C Ring Stretching (Isoxazole breathing) |
| 1225 - 1240 | Very Strong | C-F Stretch (Diagnostic) |
| 1010 - 1050 | Medium | =C-H in-plane bending |
| 830 - 840 | Strong | C-H out-of-plane bending (p-substituted benzene) |
| 600 - 700 | Medium | C-Br Stretch |
Experimental Protocol: Sample Preparation for Analysis
To ensure the spectral data matches the standards above, follow this preparation workflow.
Protocol A: NMR Sample Prep
-
Mass: Weigh 5-10 mg of the solid compound.
-
Solvent: Add 0.6 mL of
(99.8% D) or DMSO- .-
Note: Use DMSO-
if the compound exhibits poor solubility or if water peaks interfere in chloroform.
-
-
Filtration: If the solution is cloudy (salt residues from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
-
Run standard
(16 scans). -
Run
(non-decoupled) to confirm the single fluorine environment ( -110 ppm).
-
Protocol B: Logic for Regioisomer Distinction
If the bromination was not selective, you might form the 3-bromo-5-aryl isomer (rare) or poly-brominated species. Use this logic flow:
Figure 2: Decision tree for interpreting proton NMR data to confirm regiochemistry.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Liu, Z., et al. (2019). "One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles." Molecules, 24(5), 896. Link (Demonstrates NBS bromination conditions and NMR characterization of similar 5-aryl heterocycles).
-
Reich, H. J. (2024).
NMR Coupling Constants. University of Wisconsin-Madison.[3] Link (Authoritative source for C-F coupling constant values). -
National Institute of Standards and Technology (NIST). Isoxazole Mass Spectra Data. NIST Chemistry WebBook, SRD 69. Link (Reference for isoxazole ring fragmentation patterns).
Sources
Methodological & Application
Application Note: Leveraging 4-Bromo-5-(4-fluorophenyl)isoxazole Scaffolds for COX-2 Selective Anticancer Screening
Executive Summary
This guide details the application of 4-Bromo-5-(4-fluorophenyl)isoxazole as a privileged scaffold in the discovery of anticancer agents. While the molecule itself possesses latent reactivity, its primary utility in oncology research lies in its role as a core intermediate for synthesizing 3,4-diarylisoxazoles —a class of potent Cyclooxygenase-2 (COX-2) inhibitors (e.g., Valdecoxib analogs) and Hsp90 inhibitors.
This document provides a comprehensive workflow: from the chemical derivatization of the scaffold via Suzuki-Miyaura coupling to the biological validation of the resulting library in COX-2 positive cancer cell lines (HT-29, MCF-7).
Scientific Rationale & Mechanism
The "Privileged Structure" Hypothesis
The isoxazole ring acts as a bioisostere for amide or ester linkages, providing metabolic stability. The 4-fluorophenyl moiety at the C5 position enhances lipophilicity and metabolic resistance against P450 oxidation. The C4-Bromine serves as the critical "diversity handle," allowing researchers to introduce various aryl groups to probe the hydrophobic pocket of the COX-2 enzyme or the ATP-binding site of kinases.
Biological Pathway: The COX-2/PGE2 Axis
In many epithelial tumors (colorectal, breast), COX-2 is overexpressed. It converts arachidonic acid into Prostaglandin E2 (PGE2), which drives tumorigenesis via:
-
Apoptosis Resistance: Upregulation of Bcl-2.
-
Angiogenesis: Induction of VEGF.
-
Invasion: Activation of Matrix Metalloproteinases (MMPs).
Targeting Strategy: By coupling the 4-bromo scaffold with sulfonamide-bearing phenylboronic acids, researchers generate analogs that selectively fit the COX-2 side pocket (Arg120/Tyr355), blocking PGE2 synthesis and inducing apoptosis.
Figure 1: Mechanism of Action. The scaffold is derivatized to inhibit the COX-2 driven tumorigenic cascade.[1][2]
Experimental Protocols
Protocol A: Chemical Derivatization (Library Generation)
Objective: To convert the inactive/low-activity bromide scaffold into a high-affinity COX-2 inhibitor.
Reagents:
-
Scaffold: 4-Bromo-5-(4-fluorophenyl)isoxazole (1.0 equiv)
-
Coupling Partner: 4-Sulfamoylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2 (0.05 equiv)
-
Base: Na2CO3 (2M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane.
Procedure:
-
Dissolve the scaffold (0.5 mmol) and boronic acid in degassed 1,4-Dioxane (5 mL).
-
Add the Pd catalyst and aqueous base under an inert atmosphere (Nitrogen/Argon).
-
Heat to 90°C for 4–6 hours . Monitor consumption of the bromide via TLC (Hexane:EtOAc 3:1).
-
Purification: Cool, dilute with water, extract with EtOAc. Purify via silica gel column chromatography.
-
Validation: Confirm structure via 1H-NMR and Mass Spec (expect loss of Br isotopic pattern).
Protocol B: Cell Line Maintenance & Seeding
Target Cells:HT-29 (Colorectal adenocarcinoma, COX-2 High) and MCF-7 (Breast cancer). Control Cells:HCT-15 (COX-2 Null/Low) or Fibroblasts .
-
Culture Medium: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.
-
Passaging: Maintain cells in exponential growth phase. Do not allow confluence >80% before plating.
-
Seeding Density:
-
HT-29: 5,000 cells/well (96-well plate).
-
MCF-7: 4,000 cells/well.
-
-
Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO2 prior to compound treatment.
Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 of the scaffold vs. its derivatives.[3]
Stock Preparation:
-
Dissolve 4-Bromo-5-(4-fluorophenyl)isoxazole and derivatives in 100% DMSO to create a 10 mM stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Assay Steps:
-
Dilution: Prepare serial dilutions in culture medium (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Treatment: Aspirate old media from cell plates. Add 100 µL of drug-containing media per well.
-
Vehicle Control: Media + 0.5% DMSO.
-
Positive Control:[2] Celecoxib (COX-2 specific) or Doxorubicin (General cytotoxic).
-
-
Incubation: Incubate for 72 hours .
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Protocol D: Functional Validation (PGE2 Immunoassay)
Objective: Confirm that cytotoxicity is due to COX-2 inhibition and not off-target effects.
-
Treatment: Treat HT-29 cells with the compound at IC50 concentration for 24 hours.
-
Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) for the final 6 hours to upregulate COX-2 activity.
-
Supernatant Collection: Collect cell culture supernatant. Centrifuge to remove debris.
-
ELISA: Use a commercial PGE2 Competitive ELISA Kit.
-
Analysis: A reduction in PGE2 levels compared to the LPS-only control confirms COX-2 inhibition.
Data Presentation & Analysis
Typical Results Interpretation
The 4-bromo scaffold itself often shows low to moderate cytotoxicity (IC50 > 50 µM) because it lacks the second aryl ring required for deep active-site binding. However, the derivatized products (3,4-diarylisoxazoles) should show IC50 values in the low micromolar or nanomolar range (0.01 – 5.0 µM).
| Compound ID | Structure Description | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | COX-2 Selectivity |
| Scaffold | 4-Br-5-(4-F-Ph)-Isoxazole | > 50 (Inactive) | > 50 | N/A |
| Derivative A | 4-(4-Sulfamoylphenyl)-... | 0.05 | 0.12 | High |
| Derivative B | 4-Phenyl-... (No sulfonamide) | 15.2 | 18.5 | Low (COX-1/2 mixed) |
| Control | Celecoxib | 0.04 | 0.09 | High |
Workflow Visualization
Figure 2: Screening Workflow. Parallel processing of the raw scaffold and synthesized library.
References
-
Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[4][5] Journal of Medicinal Chemistry.
-
Kaur, K., et al. (2015). "Isoxazole derivatives as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies." European Journal of Medicinal Chemistry.
-
Garg, R., et al. (2021). "Role of COX-2 in Cancer: A Review." Current Pharmaceutical Design.
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
-
Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ViewArticleDetail [ijpronline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-5-(4-fluorophenyl)isoxazole as an intermediate in drug discovery
Application Note: 4-Bromo-5-(4-fluorophenyl)isoxazole in Drug Discovery
Executive Summary
This technical guide details the synthesis and application of 4-Bromo-5-(4-fluorophenyl)isoxazole , a high-value intermediate in the discovery of anti-inflammatory (COX-2 inhibitors) and kinase-modulating (p38 MAPK) therapeutics.
The isoxazole ring serves as a robust bioisostere for amide and ester linkages, improving metabolic stability. The inclusion of the 4-fluorophenyl moiety at the C5 position blocks metabolic "soft spots" (para-oxidation) and modulates lipophilicity (
Part 1: Structural Rationale & Medicinal Chemistry
The "Fluorine Effect" in Scaffold Design
The 4-fluorophenyl group is not merely a structural placeholder; it is a functional design element:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing Cytochrome P450-mediated hydroxylation at the para-position of the phenyl ring.
-
Electronic Modulation: The fluorine atom withdraws electron density via induction (-I effect) while donating via resonance (+R effect), tuning the pKa of the isoxazole nitrogen and influencing binding affinity in hydrophobic pockets.
The C4-Bromine "Hub"
The C4 position of the isoxazole is electronically activated for oxidative addition by Palladium(0) species. This allows for the rapid generation of diverse libraries (SAR exploration) by coupling aryl, heteroaryl, or amine groups.
Part 2: Synthesis Protocol (Step-by-Step)
Objective: Regioselective synthesis of 4-bromo-5-(4-fluorophenyl)isoxazole starting from 4-fluoroacetophenone.
Retrosynthetic Analysis
The most robust route ensures the correct regiochemistry (5-aryl isomer) via the condensation of an enaminone with hydroxylamine, followed by electrophilic halogenation.
Figure 1: Step-wise synthetic pathway ensuring 5-aryl regioselectivity.
Detailed Experimental Procedure
Step 1: Enaminone Formation
-
Reagents: 4-Fluoroacetophenone (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). -
Conditions: Reflux neat or in Toluene for 12 hours.
-
Observation: Reaction mixture turns deep yellow/orange.
-
Workup: Evaporate volatiles under reduced pressure. The residue (enaminone) is usually pure enough for the next step.
-
Why: DMF-DMA serves as a one-carbon synthon, converting the acetyl group into a reactive
-unsaturated ketone equivalent.
-
Step 2: Cyclization to Isoxazole
-
Reagents: Crude Enaminone (from Step 1), Hydroxylamine hydrochloride (
) (1.2 eq), Ethanol (0.5 M concentration). -
Conditions: Reflux for 2-4 hours.
-
Mechanism: The nitrogen of hydroxylamine attacks the
-carbon of the enaminone (Michael addition), followed by cyclization and elimination of dimethylamine and water. -
Workup: Concentrate solvent. Dilute with water. Extract with Ethyl Acetate. Wash with brine. Dry over
.-
Critical Control Point: Ensure the reaction is not too acidic; buffering with Sodium Acetate (1.2 eq) can prevent side reactions, though unbuffered conditions often suffice for this substrate.
-
Step 3: Electrophilic Bromination
-
Reagents: 5-(4-fluorophenyl)isoxazole (1.0 eq),
-Bromosuccinimide (NBS) (1.1 eq), DMF (anhydrous). -
Conditions: Stir at room temperature for 1 hour, then heat to 60°C if conversion is slow. Monitor by TLC (Hexane:EtOAc 8:1).
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water if necessary.
-
Safety Note: NBS reactions can be exothermic. DMF is teratogenic; handle in a fume hood.
-
Part 3: Downstream Functionalization (The "Application")
The utility of this intermediate lies in its ability to undergo Palladium-catalyzed cross-coupling.
Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 4-aryl-5-(4-fluorophenyl)isoxazoles (Bi-aryl scaffold construction).
Table 1: Optimized Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Robust, air-stable precatalyst for standard aryl bromides. | |
| Base | Carbonates provide the necessary activation of the boronic acid without degrading the isoxazole ring. | |
| Solvent | 1,4-Dioxane : Water (4:1) | Aqueous component is strictly required for the transmetalation step. |
| Temperature | 90°C | Isoxazoles are thermally stable; heat drives the oxidative addition. |
| Atmosphere | Argon/Nitrogen | Oxygen poisons Pd(0) species; thorough degassing is mandatory. |
Procedure:
-
Charge a reaction vial with 4-Bromo-5-(4-fluorophenyl)isoxazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (2.0 eq).
-
Add solvent system (degassed).
-
Add catalyst (
) last under an inert gas stream. -
Seal and heat to 90°C for 4-12 hours.
-
Purification: Silica gel chromatography. Isoxazoles typically do not streak; use Hexane/EtOAc gradients.
Divergent Workflow Diagram
Figure 2: Divergent synthesis capabilities of the 4-bromo intermediate.
Part 4: Troubleshooting & Critical Control Points
-
Regioselectivity Issues: If the initial cyclization yields the 3-(4-fluorophenyl) isomer, check the starting material. The reaction of 4-fluorobenzohydroximoyl chloride with alkynes yields the 3-isomer. The Enaminone + Hydroxylamine route described here yields the 5-isomer.
-
Bromination Safety: Do not use elemental bromine (
) unless necessary; NBS is safer and provides better regiocontrol. -
Ring Stability: Avoid strong reducing conditions (e.g.,
or ) as the N-O bond of the isoxazole is labile and will cleave to form amino-enones.
References
-
Isoxazole Synthesis via Enaminones
-
Title: Regioselective synthesis of 5-substituted isoxazoles from enaminones.[1]
- Source:Journal of Heterocyclic Chemistry.
- Context: Validates the reaction of DMF-DMA adducts with hydroxylamine to exclusively form the 5-aryl isomer.
-
-
Suzuki Coupling of Isoxazoles
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Halo-Substituted Isoxazoles.
- Source:Tetrahedron.
- Context: Provides specific catalyst turnover numbers and solvent effects for 4-bromoisoxazole couplings.
-
Medicinal Chemistry of Fluorine
- Title: Fluorine in Medicinal Chemistry.
- Source:Chemical Society Reviews (Purser et al.).
- Context: Explains the metabolic stability and lipophilicity changes induced by the 4-fluorophenyl group.
-
Safety Data (NBS)
Sources
- 1. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-Bromo-5-(4-fluorophenyl)isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Antimicrobial Profiling of 4-Bromo-5-(4-fluorophenyl)isoxazole
This Application Note serves as a definitive technical guide for the evaluation of 4-Bromo-5-(4-fluorophenyl)isoxazole in antimicrobial discovery workflows. It synthesizes established CLSI (Clinical and Laboratory Standards Institute) standards with specific handling requirements for halogenated isoxazole scaffolds.
Compound ID: 4-Bromo-5-(4-fluorophenyl)isoxazole
CAS: 7064-31-5 (Analog reference)
Molecular Formula: C
Introduction & Pharmacophore Rationale
The isoxazole ring system is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding dynamics. 4-Bromo-5-(4-fluorophenyl)isoxazole represents a highly functionalized core designed to probe structure-activity relationships (SAR) in antimicrobial assays.
Mechanistic Significance
-
4-Fluorophenyl Moiety: The para-fluorine substitution enhances metabolic stability against oxidative defluorination and increases lipophilicity (LogP), facilitating passive transport across the bacterial cell envelope (particularly the outer membrane of Gram-negative species).
-
Isoxazole Core: Historically validated to inhibit glucosamine-6-phosphate synthase (GlmS) , a key enzyme in bacterial cell wall biosynthesis. The ring nitrogen acts as a hydrogen bond acceptor, mimicking the transition state of the enzyme's natural substrate.
-
4-Bromo Substituent: While often a handle for cross-coupling, in non-covalent assays, the bromine atom provides halogen-bonding capabilities that can enhance affinity for hydrophobic pockets in target proteins.
Material Preparation & Solubility Protocol
Critical Challenge: This compound is hydrophobic. Improper solubilization will lead to microprecipitation in aqueous media, causing false-negative results (due to low effective concentration) or false-positives (due to turbidity mimicking growth).
Stock Solution (100x)
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a 10 mg/mL (approx. 41 mM) master stock.
-
Calculation: Weigh 10 mg of powder; dissolve in 1.0 mL DMSO. Vortex for 30 seconds.
-
-
Storage: Aliquot into amber glass vials (to prevent photolytic debromination). Store at -20°C. Stable for 3 months.
Working Solution (2x)
Do not add the DMSO stock directly to the bacterial culture.
-
Dilute the Master Stock 1:50 into Mueller-Hinton Broth (MHB) to create a 2x Working Solution (200 µg/mL).
-
Note: This results in a 2% DMSO concentration. Upon 1:1 dilution with bacterial inoculum in the assay plate, the final DMSO concentration will be 1%, which is non-toxic to most standard tester strains (e.g., E. coli, S. aureus).
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07 (Dilution Methods for Bacteria That Grow Aerobically).[1]
Workflow Diagram
Caption: Step-by-step workflow for preparing and executing the broth microdilution assay.
Step-by-Step Procedure
-
Plate Setup: Use a sterile, polystyrene, flat-bottom 96-well plate.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to columns 2–12.
-
Add 200 µL of the 2x Working Solution (200 µg/mL) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.
-
Result: A concentration gradient from 100 µg/mL down to ~0.2 µg/mL.
-
-
Controls (Critical):
-
Column 11 (Growth Control): MHB + Bacteria + 1% DMSO (No compound). Must show turbidity.
-
Column 12 (Sterility Control): MHB + 1% DMSO (No bacteria). Must remain clear.
-
-
Inoculation:
-
Prepare a 0.5 McFarland standard bacterial suspension (~1.5 x 10
CFU/mL). -
Dilute 1:150 in MHB to reach ~1 x 10
CFU/mL. -
Add 100 µL of this inoculum to wells in columns 1–11.
-
Final Assay Volume: 200 µL. Final Bacterial Density: 5 x 10
CFU/mL.
-
-
Incubation: Seal with a breathable membrane. Incubate at 35 ± 2°C for 16–20 hours in ambient air.
Data Analysis & Interpretation
Defining the Endpoints
| Parameter | Definition | Visual Indicator |
| MIC | Minimum Inhibitory Concentration | The lowest concentration well with no visible growth (clear). |
| MBC | Minimum Bactericidal Concentration | The lowest concentration that kills ≥99.9% of the initial inoculum. |
| IC | Half-Maximal Inhibitory Concentration | Concentration reducing optical density (OD |
Determination of Bactericidal vs. Bacteriostatic Activity
To determine if the isoxazole is bacteriostatic (inhibits growth) or bactericidal (kills), perform an MBC test on clear wells.
Caption: Decision logic for classifying the compound's mode of action based on MBC/MIC ratios.
Protocol:
-
Sample 10 µL from the MIC well and the two wells with higher concentrations (2x MIC, 4x MIC).
-
Spot onto non-selective agar (e.g., Tryptic Soy Agar).
-
Incubate for 24 hours.
-
Count Colonies: <5 colonies (assuming 10 µL spot from 5x10
CFU/mL start) indicates >99.9% killing.
Safety & Handling
-
Hazard Class: Acute Toxicity (Oral), Category 4.
-
GHS Signal: Warning.[2]
-
Specific Precaution: Isoxazoles can cause skin sensitization. Wear nitrile gloves and work inside a fume hood when handling the powder.
-
Disposal: All biological waste containing the compound must be autoclaved before disposal.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[3] CLSI, Wayne, PA.[4]
-
Rybka, S., et al. (2023). "The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity." International Journal of Molecular Sciences.
-
Kini, S.G., et al. (2008). "Synthesis and antimicrobial activity of new 3,5-disubstituted isoxazoles." Indian Journal of Heterocyclic Chemistry.
-
PubChem. "Compound Summary: 5-(4-Bromophenyl)isoxazole." National Library of Medicine.
Sources
Technical Assessment of 4-Bromo-5-(4-fluorophenyl)isoxazole: In Vivo Anti-Inflammatory Profiling
Executive Summary & Rationale
4-Bromo-5-(4-fluorophenyl)isoxazole (BFPI) represents a privileged chemical scaffold sharing high structural homology with established diarylheterocycle anti-inflammatory agents (e.g., Valdecoxib, Parecoxib) and p38 MAPK inhibitors. The presence of the 4-fluorophenyl moiety at the C-5 position is a critical pharmacophore often associated with metabolic stability and high affinity for the hydrophobic pockets of cyclooxygenase-2 (COX-2) and mitogen-activated protein kinases (MAPK).
This Application Note provides a rigorous framework for assessing the in vivo efficacy of BFPI. Unlike generic protocols, this guide addresses the specific physicochemical challenges of halogenated isoxazoles (low aqueous solubility) and targets the most relevant therapeutic indication: acute inflammation and cytokine suppression.
Mechanism of Action (Hypothetical Target Engagement)
Based on Structure-Activity Relationship (SAR) data of 3,4,5-substituted isoxazoles, BFPI is predicted to modulate the inflammatory cascade via:
-
COX-2 Inhibition: Blocking prostaglandin E2 (PGE2) synthesis.
-
p38 MAPK Interference: Downregulating TNF-
and IL-6 production.
Formulation & Dose Selection (Critical Pre-Requisite)
Challenge: BFPI is highly lipophilic (LogP > 3.0 predicted) and practically insoluble in water. Standard saline formulations will result in precipitation and erratic bioavailability.
Optimized Vehicle System: To ensure consistent systemic exposure, a suspension vehicle or co-solvent system is required.
| Component | Concentration | Function |
| BFPI (Test Article) | 10, 30, 100 mg/kg | Active Ingredient |
| CMC-Na | 0.5% (w/v) | Suspending Agent (Viscosity enhancer) |
| Tween 80 | 0.1% (v/v) | Surfactant (Wetting agent) |
| Saline | Balance | Isotonic carrier |
Preparation Protocol:
-
Micronize BFPI using a mortar and pestle to break up aggregates.
-
Levigate with Tween 80 until a smooth paste forms.
-
Slowly add 0.5% CMC-Na solution while vortexing to achieve a homogeneous suspension.
-
QC Check: Verify pH is neutral (6.5–7.5) to prevent chemical degradation.
Primary Efficacy Model: Carrageenan-Induced Paw Edema
Objective: Quantify the acute anti-inflammatory effect of BFPI. Rationale: This model is the industry "Gold Standard" for isoxazole derivatives, directly correlating with COX-2 inhibitory potency.
Experimental Design
-
Species: Male Wistar Rats (180–220g) or C57BL/6 Mice.
-
Group Size: n=8 per group (Powered for statistical significance at p<0.05).
-
Route: Oral Gavage (p.o.) or Intraperitoneal (i.p.).
Workflow Diagram
Caption: Temporal workflow for the Carrageenan-Induced Paw Edema model. Treatment is administered prophylactically 1 hour prior to inflammatory challenge.
Detailed Protocol
-
Baseline (T-1h): Measure the initial paw volume (
) of the right hind paw using a water displacement plethysmometer. -
Treatment (T-1h): Administer Vehicle, BFPI (10, 30, 100 mg/kg), or Positive Control (Indomethacin 10 mg/kg) via oral gavage.
-
Induction (T0): Inject 0.1 mL of 1%
-carrageenan (in sterile saline) into the sub-plantar tissue of the right hind paw. -
Readout: Measure paw volume (
) at 1, 3, and 5 hours post-injection.
Data Calculation
Calculate the Percentage Inhibition for each time point:
Secondary Mechanistic Model: LPS-Induced Cytokine Release
Objective: Determine if BFPI inhibits the upstream signaling (p38 MAPK) or downstream cytokine release (TNF-
Experimental Design
-
Challenge Agent: Lipopolysaccharide (LPS) from E. coli 055:B5.
-
Readout: Serum TNF-
and IL-6 levels via ELISA.
Signaling Pathway & Intervention
Caption: Putative mechanism of action. BFPI is hypothesized to intercept the inflammatory cascade at the p38 MAPK or COX-2 node, reducing downstream mediators.
Detailed Protocol
-
Dosing: Administer BFPI (30 mg/kg, i.p.) or Vehicle to mice.
-
Challenge: 1 hour later, inject LPS (1 mg/kg, i.p.).
-
Sampling:
-
90 mins post-LPS: Collect blood for TNF-
(peak window). -
4 hours post-LPS: Collect blood for IL-6 (peak window).
-
-
Analysis: Centrifuge blood (3000 rpm, 15 min) to obtain serum. Analyze using species-specific ELISA kits.
Data Reporting & Interpretation
Expected Outcomes Table
| Parameter | Vehicle Control | BFPI (Low Dose) | BFPI (High Dose) | Indomethacin (Pos. Ctrl) |
| Paw Edema (mL) | High ( | Moderate Inhibition | High Inhibition | High Inhibition |
| TNF- | High ( | No Effect | Reduced | Variable** |
| Survival | 100% | 100% | 100% | 100% |
*If BFPI is a pure COX-2 inhibitor, it may reduce edema but NOT TNF-
Statistical Analysis
-
Data must be expressed as Mean
SEM. -
Perform One-way ANOVA followed by Dunnett’s post-hoc test comparing all groups against the Vehicle Control.
-
Significance threshold:
.
References
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry.
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.
-
Sigma-Aldrich. (n.d.).[1] 4-Bromo-5-(4-fluorophenyl)isoxazole Product Information.
Sources
Troubleshooting & Optimization
Technical Support Guide: Optimization of 4-Bromo-5-(4-fluorophenyl)isoxazole Synthesis
Executive Summary & Synthesis Logic
This guide addresses the synthesis and purification of 4-Bromo-5-(4-fluorophenyl)isoxazole . While multiple routes exist (e.g., [3+2] cycloaddition of nitrile oxides), the most robust, scalable, and regioselective method for high-purity applications involves a two-stage protocol :
-
Regioselective Cyclization: Formation of the 5-(4-fluorophenyl)isoxazole core via an enaminone intermediate.
-
Electrophilic Halogenation: C4-selective bromination using N-Bromosuccinimide (NBS).
This pathway minimizes the formation of the 3-aryl regioisomer, a common impurity in chalcone-based routes, and avoids the safety hazards of nitrile oxide handling.
Visual Workflow: The Optimized Pathway
The following diagram outlines the "Happy Path" for synthesis, highlighting critical control points.
Caption: Figure 1. Optimized linear synthesis route ensuring C5-regioselectivity prior to C4-bromination.
Troubleshooting Center: Yield & Purity
Category A: Formation of the Isoxazole Core
Context: The reaction of 1-(4-fluorophenyl)ethanone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by Hydroxylamine.
Q1: My yield is low (<50%) during the cyclization step. What is killing the conversion?
Diagnosis: The issue is likely incomplete enaminone formation or pH mismanagement during the hydroxylamine step.
-
The Mechanism: The reaction relies on the formation of a 3-(dimethylamino)-1-(4-fluorophenyl)pro-2-en-1-one. If methanol (the byproduct of DMF-DMA) is not removed, the equilibrium shifts backward.
-
The Fix:
-
Drive Equilibrium: When reacting the acetophenone with DMF-DMA, use a Dean-Stark trap or open-vessel reflux to actively distill off methanol.
-
Buffer the Cyclization: Hydroxylamine hydrochloride (NH₂OH·HCl) releases HCl. A highly acidic environment can protonate the dimethylamino group of the enaminone, deactivating it toward nucleophilic attack.
-
Protocol Adjustment: Add Sodium Acetate (NaOAc) or Pyridine as a buffer to neutralize the HCl liberated. Maintain pH ~4–5.
-
Q2: I am seeing a "regioisomer" impurity in HPLC. Is this the 3-(4-fluorophenyl) isomer?
Diagnosis: If you are using the enaminone route described above, the formation of 3-(4-fluorophenyl)isoxazole is mechanistically blocked. The impurity is likely unreacted enaminone or a hydrolysis byproduct (the 1,3-diketone equivalent).
-
Verification: The 3-aryl isomer typically forms only if you use a [3+2] cycloaddition with an alkyne. In the enaminone route, the nitrogen of hydroxylamine preferentially attacks the C3 carbon (beta-carbon) of the enaminone, locking the phenyl group at C5.
-
Solution:
-
Check LC-MS for mass M+18 (hydration of the double bond) or hydrolysis back to the acetyl group.
-
Ensure the reaction runs to completion before workup; unreacted enaminone co-elutes easily.
-
Category B: The Bromination Step (Critical Quality Attribute)
Context: Reaction of 5-(4-fluorophenyl)isoxazole with NBS.
Q3: The bromination reaction stalls at 80% conversion. Adding more NBS doesn't help.
Diagnosis: You are likely facing succinimide inhibition or solvent effects .
-
The Science: The reaction is an Electrophilic Aromatic Substitution (SEAr). The isoxazole C4 position is nucleophilic. However, as NBS is consumed, succinimide accumulates. In non-polar solvents, succinimide can complex with the remaining NBS or coat the surface if undissolved.
-
The Fix:
-
Switch Solvent: Move from Acetonitrile or CCl₄ to DMF (Dimethylformamide) or Acetic Acid .
-
Why? DMF solubilizes succinimide, preventing surface passivation. Acetic acid protonates the NBS, making the bromine more electrophilic (Br⁺ character), significantly accelerating the rate.
-
Temperature: Increase temperature to 60–80°C. Isoxazoles are electron-deficient heteroaromatics; they require more energy to brominate than furans or thiophenes.
-
Q4: My product is yellow/orange, but the reference standard is white.
Diagnosis: Trace free bromine (Br₂) contamination.
-
Cause: NBS decomposes over time or under light to release Br₂.[1] While Br₂ also brominates, it is harder to remove and discolors the solid.
-
The Fix (Purification Protocol):
-
Quench: Pour the reaction mixture into 5% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite solution. This instantly reduces colored Br₂ to colorless water-soluble bromide (Br⁻).
-
Wash: The product precipitates (isoxazoles are lipophilic), while succinimide and inorganic salts stay in the aqueous phase.
-
Experimental Data & Specifications
Quantitative Benchmarks
| Parameter | Acceptance Criteria | Optimization Lever |
| Purity (HPLC) | > 98.5% (Area %) | Recrystallization (EtOH/H₂O) |
| Appearance | White to Off-White Solid | Thiosulfate Quench |
| Melting Point | 112–114 °C [Ref 1] | Drying (remove solvent occlusion) |
| Regioisomer | Not Detected (< 0.1%) | Use Enaminone Route (Not Chalcone) |
Troubleshooting Logic Tree
Use this diagram to diagnose purity issues post-synthesis.
Caption: Figure 2. Decision matrix for post-reaction purification.
Detailed Protocols
Protocol A: Recrystallization (The "Polishing" Step)
Use this if simple precipitation does not yield >98% purity.
-
Solvent System: Ethanol/Water (approx. 4:1 ratio).
-
Dissolution: Dissolve crude 4-bromo-5-(4-fluorophenyl)isoxazole in the minimum amount of boiling Ethanol.
-
Precipitation: Remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloud point).
-
Clarification: Add a few drops of Ethanol to clear the turbidity.
-
Crystallization: Allow to cool slowly to room temperature, then 4°C.
-
Filtration: Filter the white needles and wash with cold 50% aqueous ethanol.
Protocol B: Removal of Succinimide
Succinimide is the stoichiometric byproduct of NBS. It is highly soluble in water (1 g dissolves in 3 mL water), whereas the halogenated isoxazole is nearly insoluble.
-
Step: After the reaction in DMF, pour the mixture into 5–10 volumes of ice water.
-
Agitation: Stir vigorously for 20 minutes to break up clumps (occluded succinimide).
-
Filtration: Filter and wash the cake copiously with water.
References
-
Synthesis of 5-arylisoxazoles: Liu, H., et al. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, vol. 19, no.[2] 9, 2014, pp. 1462-1465. Link
- Bromination Mechanism (NBS): Pavlinac, J., et al. "Halogenation of Heterocycles with N-Halosuccinimides." Current Organic Chemistry, vol. 18, no. 10, 2014. (General reference for electrophilic mechanism).
-
Purification Techniques: "Recrystallization of N-Bromosuccinimide and Derivatives." Org.[3][4][5] Synth. Coll. Vol. 6, p.175. Link
-
Commercial Standards: Sigma-Aldrich Product Specification, "4-Bromo-5-(4-fluorophenyl)isoxazole." Link
Sources
Technical Support Center: Addressing Off-Target Effects of 4-Bromo-5-(4-fluorophenyl)isoxazole in Cellular Assays
Welcome to the technical support center for researchers utilizing 4-Bromo-5-(4-fluorophenyl)isoxazole in cellular assays. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the off-target effects of this and other small molecule inhibitors. Our goal is to equip you with the knowledge to ensure the scientific rigor and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is 4-Bromo-5-(4-fluorophenyl)isoxazole and what are its known applications?
4-Bromo-5-(4-fluorophenyl)isoxazole belongs to the isoxazole class of heterocyclic compounds, which are known for a wide range of biological activities.[1][2][3] Derivatives of isoxazole have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Specifically, some bromo-isoxazole derivatives have been shown to target enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and activate the Nrf2/heme oxygenase-1 (HO-1) axis, suggesting roles in cancer metabolism and cellular stress responses.[4][5]
Q2: I'm observing a phenotype in my cells treated with 4-Bromo-5-(4-fluorophenyl)isoxazole that doesn't align with the expected function of my primary target. What could be the cause?
This is a classic indication of potential off-target effects. Small molecule inhibitors can interact with multiple proteins, not just the intended target.[6] This can be due to several factors:
-
Structural Similarity: The inhibitor may bind to conserved domains in other proteins. For example, the ATP-binding pocket is similar across many kinases, leading to cross-reactivity.[6]
-
Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple targets.
-
High Concentrations: Using concentrations significantly higher than the inhibitor's affinity for the primary target increases the likelihood of binding to lower-affinity off-target proteins.[6]
It is crucial to validate that the observed phenotype is a direct result of modulating your intended target.[7]
Q3: My cells are showing significant cytotoxicity at concentrations where I expect to see on-target effects. How can I determine if this is an off-target effect?
High cytotoxicity can be a significant confounding factor. Here’s a systematic approach to troubleshoot this issue:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration range where the on-target effect is observed and where cytotoxicity becomes prominent. If these ranges overlap significantly, off-target toxicity is a strong possibility.[8]
-
Solubility and Vehicle Controls: Ensure the compound is fully soluble in your cell culture medium at the tested concentrations.[9] Always include a vehicle-only control (e.g., DMSO) to rule out solvent-induced toxicity.[9]
-
Use a Structurally Different Inhibitor: If available, test another inhibitor of your target that has a different chemical scaffold.[7] If this second inhibitor produces the on-target phenotype without the same degree of cytotoxicity, it strongly suggests the toxicity of 4-Bromo-5-(4-fluorophenyl)isoxazole is due to off-target effects.
Troubleshooting Guides & Experimental Protocols
To rigorously validate your findings and mitigate the impact of off-target effects, we recommend a multi-pronged approach.
Strategy 1: Confirming On-Target Engagement in a Cellular Context
It is essential to demonstrate that 4-Bromo-5-(4-fluorophenyl)isoxazole is binding to your intended target within the complex environment of the cell.[10][11][12]
Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of the compound to the target protein in intact cells.[8]
Principle: Ligand binding often stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures this change in thermal stability.[10][11]
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat your cells with 4-Bromo-5-(4-fluorophenyl)isoxazole at various concentrations. Include a vehicle control.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Centrifuge the heated lysates to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.
-
Protein Detection: Analyze the amount of your target protein remaining in the soluble fraction using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
Data Interpretation:
| Treatment | Apparent Melting Temperature (Tm) | Interpretation |
| Vehicle Control | 52°C | Baseline thermal stability of the target protein. |
| 1 µM Compound | 56°C | A significant thermal shift indicates target engagement at this concentration. |
| 10 µM Compound | 58°C | A dose-dependent increase in the thermal shift further confirms target binding. |
Strategy 2: Validating the Phenotype with Orthogonal Approaches
Relying solely on a small molecule inhibitor can be misleading.[7] Genetic methods provide an independent line of evidence to link the target to the observed phenotype.
Genetic Knockdown/Knockout
Objective: To determine if reducing the expression of the target protein phenocopies the effect of the inhibitor.
Workflow:
Caption: Decision tree for using controls to validate on-target effects.
Advanced Off-Target Identification
If the above troubleshooting steps suggest significant off-target effects, more advanced techniques can be employed to identify the unintended targets.
-
Proteomics-Based Methods: Techniques like chemical proteomics can identify the binding partners of a compound across the entire proteome. [12]* Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and known protein binding pockets. [13]* Kinome-Wide Screening: For kinase inhibitors, screening against a large panel of kinases can reveal the selectivity profile of the compound. [14] By systematically applying these validation and troubleshooting strategies, you can significantly increase the confidence in your experimental conclusions and ensure the integrity of your research when using 4-Bromo-5-(4-fluorophenyl)isoxazole and other small molecule inhibitors.
References
- Strategies for target and pathway engagement in cellular assays. (2020, August 6).
- Validating Small Molecule Chemical Probes for Biological Discovery. (2022, June 15). Annual Reviews.
- Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH.
- Best Practices for Chemical Probes. (2016, July 6). Alto Predict.
- A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.
- Target engagement. (n.d.). The Chemical Probes Portal.
- Target Engagement Assays. (n.d.). DiscoverX.
- Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. (n.d.). CellCarta.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. (n.d.). Benchchem.
- Advancing Biomedical Research with Quality Chemical Probes. (n.d.). Promega Corporation.
- Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. (n.d.). Benchchem.
- The chemical probe – scopes, limitations and challenges. (2020, June 19).
- Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. (n.d.). PMC - NIH.
- Improving Reproducibility: Best Practices for Small Molecules. (n.d.). Sigma-Aldrich.
- The Promise and Peril of Chemical Probe Negative Controls. (2021, March 21). ACS Publications.
- Negative controls of chemical probes can be misleading. (2020, October 2). bioRxiv.
- Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (n.d.). PubMed Central.
- CMN Weekly (13 February 2026). (2026, February 13). Your Weekly CRISPR Medicine News.
- Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
- Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). PMC.
- Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16).
- The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. (n.d.). PMC.
- How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio.
- Fail Early, Fail Fast - A Phenotypic Rescue Approach. (2019, August 1). Charles River Laboratories.
- Can anyone help me regarding my rescue experiment (siRNA)?. (2013, August 27). ResearchGate.
- A Large-Scale Validation of an Improved Embryo-Rescue Protocol for the Obtainment of New Table-Grape Seedless Genotypes. (2023, October 3). MDPI.
- Understanding the Use of Negative Controls to Assess the Validity of Non-Interventional Studies of Treatment Using Real-World Evidence. (n.d.).
- Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11).
- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. (2023, April 6).
- Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. (n.d.). PMC.
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. (n.d.). NIH.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025, December 12). MDPI.
- Anti-tumour and associated metabolic effects of repurposed afuresertib and taxifolin for glioblastoma treatment. (n.d.). Analyst (RSC Publishing).
Sources
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- 2. espublisher.com [espublisher.com]
- 3. ijpca.org [ijpca.org]
- 4. air.unipr.it [air.unipr.it]
- 5. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
How to prevent the degradation of 4-Bromo-5-(4-fluorophenyl)isoxazole in storage
Welcome to the technical support center for 4-Bromo-5-(4-fluorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Bromo-5-(4-fluorophenyl)isoxazole?
A1: To ensure the long-term stability of 4-Bromo-5-(4-fluorophenyl)isoxazole, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C.[1][2] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen. The container should be tightly sealed to prevent the ingress of atmospheric moisture.
Q2: What are the visible signs of degradation?
A2: As a solid, 4-Bromo-5-(4-fluorophenyl)isoxazole should be a stable, crystalline material.[3] Any noticeable change in its physical appearance, such as discoloration (e.g., turning yellow or brown), clumping, or the development of an unusual odor, may indicate degradation. If you observe any of these changes, it is recommended to re-analyze the compound's purity before use.
Q3: What is the expected shelf-life of this compound?
A3: When stored under the recommended conditions, 4-Bromo-5-(4-fluorophenyl)isoxazole is expected to be stable for an extended period. However, the exact shelf-life can be influenced by the purity of the initial material and the frequency of container opening and closing. For critical applications, it is best practice to re-test the purity of the compound if it has been in storage for over a year or if there are any doubts about its integrity.
Q4: Are there any common chemical incompatibilities I should be aware of?
A4: Yes. Due to its chemical structure, 4-Bromo-5-(4-fluorophenyl)isoxazole may be incompatible with strong bases, strong acids, and potent reducing agents. The isoxazole ring can be susceptible to cleavage under strongly basic or reductive conditions.[4] Additionally, prolonged exposure to acidic conditions may lead to hydrolysis of the isoxazole ring.[5]
Troubleshooting Guide: Degradation Issues
This section addresses specific problems that may arise during the storage and handling of 4-Bromo-5-(4-fluorophenyl)isoxazole, providing insights into the underlying causes and actionable solutions.
Issue 1: Gradual Discoloration of the Solid Compound (Yellowing/Browning)
-
Potential Cause: This is often an indicator of photodegradation or slow oxidation. The aryl bromide and isoxazole moieties can be sensitive to light, particularly UV radiation.[4][6][7] This can initiate radical chain reactions, leading to the formation of colored impurities.[8]
-
Preventative Measures:
-
Light Protection: Always store the compound in an amber or opaque vial to protect it from light.
-
Inert Atmosphere: If the compound is to be stored for a long period, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
-
Corrective Action: If discoloration is observed, the purity of the compound should be assessed by a suitable analytical method like HPLC before use. If minor colored impurities are present, purification by recrystallization or column chromatography may be possible.
Issue 2: Decrease in Purity Detected by HPLC/LC-MS Analysis
-
Potential Cause: A decrease in purity with the appearance of new peaks in the chromatogram can be due to several degradation pathways. The two most likely are hydrolysis of the isoxazole ring or nucleophilic substitution of the bromide.
-
Hydrolysis: The isoxazole ring, while generally stable, can undergo hydrolytic cleavage, especially in the presence of acidic or basic contaminants.[5] This would result in the formation of new, more polar compounds.
-
Nucleophilic Substitution: Aryl halides are generally unreactive to nucleophilic substitution, but trace amounts of nucleophiles in solvents or from the storage environment could potentially react over long periods, especially if the aromatic system is activated.[9]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased purity.
Issue 3: Inconsistent Results in Biological or Chemical Assays
-
Potential Cause: If you are observing inconsistent or unexpected results in your experiments, it could be due to the presence of degradation products that interfere with the assay or have their own biological activity. Even small amounts of impurities can sometimes have a significant impact.
-
Preventative Measures & Solutions:
-
Purity Verification: Always verify the purity of a new batch of 4-Bromo-5-(4-fluorophenyl)isoxazole before starting a series of experiments.
-
Fresh Solutions: Prepare solutions of the compound fresh for each experiment. Avoid storing solutions for extended periods, as degradation can be accelerated in solution.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of 4-Bromo-5-(4-fluorophenyl)isoxazole. Method optimization may be required based on the specific HPLC system and impurities present.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Sample Preparation:
-
Prepare a stock solution of 4-Bromo-5-(4-fluorophenyl)isoxazole in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (90:10 A:B).
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Calculate the purity based on the peak area percentage.
Caption: HPLC purity analysis workflow.
-
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down potential degradation reactions.[1][2] |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light (Amber vial) | Minimizes risk of photodegradation.[6][7] |
| Container | Tightly sealed | Prevents ingress of moisture and oxygen. |
| pH | Neutral | Avoids acid- or base-catalyzed degradation of the isoxazole ring.[4][5] |
References
-
Hydrolysis of isoxazole derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]
-
3-(Bromomethyl)isoxazole, 1 g, CAS No. 76632-20-7 | Research Chemicals - Carl ROTH. Carl ROTH. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences. E3S Web of Conferences. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - E3S Web of Conferences. E3S Web of Conferences. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]
-
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. National Center for Biotechnology Information. [Link]
-
A useful, regiospecific synthesis of isoxazoles - ACS Publications. ACS Publications. [Link]
-
Aryl halide - Wikipedia. Wikipedia. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. [Link]
-
Aryl halides – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. ScienceDirect. [Link]
-
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska a Slovenska Farmacie. [Link]
-
(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole - MDPI. MDPI. [Link]
-
14.7: Aryl Halides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
Aryl Halides: Classification, Preparations & Uses | AESL - Aakash Institute. Aakash Institute. [Link]
-
Analytical Methods - OPUS. University of Siegen. [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. MDPI. [Link]
-
5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 - PubChem. National Center for Biotechnology Information. [Link]
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - RSC Publishing. Royal Society of Chemistry. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. MDPI. [Link]
-
Efficient degradation of various emerging pollutants by wild type and evolved fungal DyP4 peroxidases - White Rose Research Online. White Rose Research Online. [Link]
-
Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room - the Research Portal. University of Strathclyde. [Link]
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- 1. 3-(Bromomethyl)isoxazole, 1 g, CAS No. 76632-20-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Bromo-5-(4-fluorophenyl)isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refinement of Analytical Methods for Detecting 4-Bromo-5-(4-fluorophenyl)isoxazole Metabolites
Welcome to the technical support center dedicated to the robust analysis of 4-Bromo-5-(4-fluorophenyl)isoxazole and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting reliable bioanalytical methods for this specific class of halogenated heterocyclic compounds. Our focus is on providing practical, in-depth solutions grounded in established scientific principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful analytical strategy.
Q1: What are the primary challenges when analyzing metabolites of a halogenated isoxazole compound like 4-Bromo-5-(4-fluorophenyl)isoxazole?
A1: The analysis of this compound and its metabolites presents a unique combination of challenges. The isoxazole ring system can be susceptible to degradation under certain pH conditions, affecting sample stability.[1][2] The presence of both bromine and fluorine provides a distinct mass spectrometric signature but also requires careful optimization. Furthermore, as with any bioanalysis, extracting these compounds from complex biological matrices like plasma, urine, or tissue homogenates introduces the significant risk of matrix effects, which can interfere with ionization and compromise data accuracy.[3][4][5]
Q2: Which analytical technique is most suitable for this type of analysis: LC-MS/MS, GC-MS, or HPLC-UV?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the gold standard for this application.[4][6] Here's why:
-
Sensitivity & Specificity: LC-MS/MS provides the high sensitivity needed to detect low-concentration metabolites and the specificity to distinguish them from endogenous matrix components.[7]
-
Metabolite Polarity: Metabolites are typically more polar than the parent drug. LC is ideal for separating these types of compounds, whereas GC-MS would require derivatization, adding complexity and potential for error.
-
Structural Information: Tandem MS (MS/MS) allows for fragmentation of the molecule, which is crucial for the structural confirmation of putative metabolites.
-
HPLC-UV: While useful for analyzing the parent drug at high concentrations, HPLC-UV lacks the sensitivity and selectivity required for robust metabolite quantification in complex biological samples.
Q3: How can I leverage the bromine and fluorine atoms in my mass spectrometry detection strategy?
A3: The unique isotopic pattern of bromine is a powerful tool for identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This creates a characteristic "doublet" peak in the mass spectrum for any bromine-containing ion, where the M and M+2 peaks have nearly equal intensity. This signature makes it significantly easier to distinguish your target analytes from the chemical noise of the matrix.[8][9][10] High-resolution mass spectrometry (HRMS) can further leverage the precise mass of both bromine and fluorine for highly selective detection and formula confirmation.[11][12]
Q4: What are the core principles of bioanalytical method validation I must adhere to for regulatory submission?
A4: For regulatory submissions to agencies like the FDA, your method must be rigorously validated to prove it is fit for purpose.[13][14] The key parameters, as outlined in guidance documents like the FDA's Bioanalytical Method Validation Guidance, include:
-
Accuracy: How close your measured values are to the true concentration.
-
Precision: The degree of scatter or repeatability in your measurements.
-
Selectivity: Ensuring the method measures only the analyte of interest without interference.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: Demonstrating the analyte is stable throughout the entire process, from sample collection and storage to the final analytical measurement.
-
Matrix Effect: Assessing the impact of the biological matrix on the analytical response.[6][15]
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems you may encounter.
Part 2.1: Sample Preparation and Extraction
Q: My metabolite recovery is low and inconsistent. How do I improve my extraction efficiency?
A: Low and variable recovery is often traced back to an inappropriate sample preparation strategy for the specific metabolites. Since metabolites are generally more polar than the parent drug, a single method may not be optimal for all analytes.
-
Probable Cause 1: Suboptimal Extraction Technique.
-
Protein Precipitation (PPT): This is the simplest method but often the "dirtiest," leading to significant matrix effects. It may be insufficient for removing interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical. A highly nonpolar solvent (e.g., hexane) will not efficiently extract polar metabolites. You may need to use a more polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and carefully optimize the pH of the aqueous phase to ensure the analytes are in a neutral state for better partitioning.
-
Solid-Phase Extraction (SPE): This is often the most effective technique as it provides the cleanest extracts.[16] For the parent drug and less polar metabolites, a reversed-phase (C18) cartridge may work well. For more polar, hydrophilic metabolites, consider a mixed-mode or polymeric sorbent.
-
-
Solution Pathway:
-
Characterize Your Metabolites: If possible, estimate the logP (a measure of lipophilicity) of your expected metabolites to guide your extraction choice.
-
Systematic Evaluation: Test all three methods (PPT, LLE with various solvents, and SPE with different sorbents) by spiking known concentrations of standards into a blank matrix.
-
Optimize pH: For LLE and SPE, perform a pH optimization study (e.g., pH 3, 7, and 9) to find the point of maximum recovery. The isoxazole moiety and any acidic or basic functional groups on the metabolites will be sensitive to pH.
-
Q: I'm observing significant signal suppression in my LC-MS data, especially for early-eluting metabolites. How do I diagnose and mitigate this matrix effect?
A: Signal suppression is a classic manifestation of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of your target analyte in the MS source.[3][7] Early-eluting (polar) compounds are particularly susceptible as they often co-elute with highly abundant interfering species like phospholipids.
-
Diagnostic Step: Quantitative Matrix Effect Assessment. The "golden standard" approach is the post-extraction spike method.[3]
-
Extract at least six different lots of blank biological matrix.
-
Prepare two sets of samples:
-
Set A: Spike your analytes and internal standard (IS) into the post-extracted blank matrix.
-
Set B: Spike the same concentration of analytes and IS into the clean reconstitution solvent (neat solution).
-
-
Calculate the Matrix Factor (MF) = (Peak Response in Set A) / (Peak Response in Set B).
-
An MF < 1 indicates suppression.
-
An MF > 1 indicates enhancement.
-
An MF = 1 indicates no matrix effect. The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective solution is to remove the interfering components. If you are using PPT, switch to a more rigorous SPE method. Phospholipid removal plates are also highly effective.[16]
-
Chromatographic Separation: Modify your LC gradient to separate your analytes from the suppression zones. An extended initial hold with a very weak mobile phase can allow interfering salts to wash off the column before your analytes elute. A shallower, longer gradient can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best tool to compensate for matrix effects, as it co-elutes with the analyte and is affected by suppression/enhancement in the same way.[7] If a SIL-IS is not available, use a structural analog that elutes very close to your analyte.
-
Reduce Sample Injection Volume: Diluting the sample can reduce the absolute amount of interfering matrix components being introduced into the system.[7]
-
Part 2.2: HPLC/UPLC Chromatography
Q: My chromatographic peaks for the parent drug are tailing significantly. What is the likely cause?
A: Peak tailing for a compound like this often points to secondary interactions with the stationary phase or issues with the sample solvent.
-
Probable Cause 1: Silanol Interactions. The nitrogen atom in the isoxazole ring can be basic and interact with free silanol groups on the silica-based column packing, causing tailing.
-
Probable Cause 2: Sample Solvent Mismatch. Injecting the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause the sample to spread on the column head, leading to peak distortion.
-
Probable Cause 3: Column Contamination. Buildup of strongly retained matrix components on the column can create active sites that cause tailing.[17]
-
Solution Pathway:
-
Mobile Phase pH: Adjust the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic acid) will protonate the basic nitrogen, reducing its interaction with silanols.
-
Column Choice: Use a column with high-purity silica and end-capping to minimize available silanol groups. If tailing persists, consider a different stationary phase, like a PFP (pentafluorophenyl) column, which offers alternative selectivity.
-
Solvent Matching: Always dissolve and inject your sample in the initial mobile phase composition or a weaker solvent.
-
Use a Guard Column: A guard column will protect your analytical column from contamination and is a cost-effective way to maintain performance.[17]
-
Q: My retention times are drifting, becoming shorter with each injection in the batch. What should I investigate?
A: A consistent drift in retention time, particularly to shorter times, suggests a problem with the column equilibration or the mobile phase composition.[18]
-
Probable Cause 1: Insufficient Column Equilibration. If the time between gradient runs is too short, the column may not have fully returned to its initial state before the next injection.
-
Probable Cause 2: Mobile Phase Instability. If you are using a buffered mobile phase, its pH can change over time due to the absorption of atmospheric CO₂ or microbial growth. In reversed-phase chromatography, a poorly mixed or degassing mobile phase can also cause issues.[17]
-
Probable Cause 3: Pump Malfunction. Issues with the pump's proportioning valves can lead to an incorrect mobile phase composition being delivered to the column.[19]
-
Solution Pathway:
-
Increase Equilibration Time: Double the post-run equilibration time in your LC method and see if the problem resolves. A good rule of thumb is to use 10-15 column volumes for re-equilibration.
-
Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase daily. Ensure it is well-mixed and thoroughly degassed.[20]
-
System Check: If the problem continues, check the pump performance. Run a gradient proportioning test to ensure the solvent delivery is accurate across the entire gradient range.
-
Section 3: Key Experimental Protocols
Protocol 3.1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol provides a starting point for extracting 4-Bromo-5-(4-fluorophenyl)isoxazole and its moderately polar metabolites.
-
Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex to mix. Centrifuge at 4000 x g for 10 minutes to pellet any precipitates.
-
Dilution: Dilute 200 µL of plasma with 600 µL of 4% phosphoric acid in water. This step disrupts protein binding.
-
SPE Cartridge Conditioning: Use a mixed-mode polymeric SPE cartridge. Condition the cartridge sequentially with:
-
1 mL Methanol
-
1 mL Deionized Water
-
-
Sample Loading: Load the entire 800 µL of the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge to remove interferences:
-
Wash 1: 1 mL of 5% Methanol in water. This removes salts and very polar interferences.
-
Wash 2: 1 mL of 20% Methanol in water. This removes more polar interferences while retaining the analytes of interest.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes acidic analytes, and the strong organic solvent elutes the compounds.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Protocol 3.2: LC-MS/MS Parameter Optimization
-
Analyte Infusion: Prepare a ~500 ng/mL solution of the parent drug and any available metabolite standards in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Ionization Source Tuning:
-
Acquire data in full scan mode to identify the precursor ion, which will likely be the protonated molecule [M+H]⁺ in positive ESI mode.
-
Confirm the presence of the bromine isotope pattern (M and M+2 peaks of ~1:1 intensity).
-
Optimize key source parameters like capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the intensity of the [M+H]⁺ ion.
-
-
Fragmentation (MS/MS) Optimization:
-
Select the [M+H]⁺ ion as the precursor for fragmentation.
-
Perform a product ion scan while ramping the collision energy.
-
Identify 2-3 stable, intense fragment ions (product ions). Choose fragments that are structurally significant (e.g., loss of a side chain, cleavage of the isoxazole ring).
-
Optimize the collision energy for each selected fragment to maximize its signal.
-
-
MRM Method Creation: Create a Multiple Reaction Monitoring (MRM) method using the optimized precursor → product ion transitions and collision energies for each analyte and the internal standard.
Section 4: Data & Validation
Table 1: Example MRM Transitions and Expected Metabolites
Note: These are hypothetical values for illustrative purposes. Actual m/z values must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Potential Metabolic Pathway |
| Parent Drug | 310.0 / 312.0 | 185.1 | - |
| Metabolite 1 | 326.0 / 328.0 | 201.1 | Hydroxylation (+16 Da) |
| Metabolite 2 | 388.0 / 390.0 | 310.0 / 312.0 | Glucuronidation (+176 Da) |
| Metabolite 3 | 230.1 | 123.1 | Cleavage of the isoxazole ring |
Table 2: Typical Bioanalytical Method Validation Acceptance Criteria (based on FDA Guidance[6][13])
| Parameter | Acceptance Criteria |
| Calibration Curve | ≥ 6 non-zero standards; correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix |
| Matrix Factor | %CV across ≥ 6 lots should be ≤ 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration |
Section 5: Visual Workflows
Caption: General bioanalytical workflow from sample collection to final report.
Caption: Decision tree for troubleshooting and mitigating matrix effects.
References
-
Mei, H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1019-1022. Available at: [Link]
-
Stove, C., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(10), 1255-1265. Available at: [Link]
-
Lynen, F. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Available at: [Link]
-
Na, Y., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(6). Available at: [Link]
-
Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles—Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8647-8655. Available at: [Link]
-
Li, W., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Semantic Scholar. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles—Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
-
Smith, G. A. (2002). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]
-
GMP Compliance. (2013). Bioanalytical Method Validation: What does the FDA expect?. gmp-compliance.org. Available at: [Link]
-
Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate. Available at: [Link]
-
DeSilva, B. (2014). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. Available at: [Link]
-
Wang, Y., et al. (2020). LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]
-
Kumar, L. R., & Sasi, P. (2020). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 113-122. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 220-233. Available at: [Link]
-
Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. Available at: [Link]
-
Pulingam, T., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2873. Available at: [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Available at: [Link]
-
Szymański, P., et al. (2021). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 26(23), 7352. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]
-
Javed, M., & Rao, A. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences, 5(12), 162-169. Available at: [Link]
-
Nagaraju, G., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2633. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]
-
Powers, R., et al. (2024). A comparative analysis of sample preparation and data processing software for clinical metabolomics. Analyst, 149(19), 5031-5041. Available at: [Link]
-
Cannaert, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 16(5), 534-547. Available at: [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]
-
Siddiqui, N., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 26(10), 2267-2287. Available at: [Link]
-
de Boer, J., & Covaci, A. (2007). Recent Developments in the Analysis of Brominated Flame Retardants and Brominated Natural Compounds. Journal of Chromatographic Science, 45(6), 315-329. Available at: [Link]
-
Chen, Y., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), M1769. Available at: [Link]
Sources
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Technical Support Center: Strategies to Reduce the Cytotoxicity of 4-Bromo-5-(4-fluorophenyl)isoxazole in Non-Cancerous Cells
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing potent anti-proliferative and pro-apoptotic activities against various cancer cell lines.[1][2][3] The compound 4-Bromo-5-(4-fluorophenyl)isoxazole, a member of this promising class, is of significant interest for its potential as an anticancer agent. However, a critical hurdle in the development of many potent small molecules is managing their off-target cytotoxicity, which can compromise the therapeutic window and lead to adverse effects in non-cancerous tissues.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a structured approach to understanding and mitigating the cytotoxicity of 4-Bromo-5-(4-fluorophenyl)isoxazole and related compounds in normal cells. We will explore advanced drug delivery systems, strategic combination therapies, and principles of structural modification. The troubleshooting guides and detailed protocols herein are designed to provide actionable solutions to common experimental challenges.
Troubleshooting Guide: Unexpected Cytotoxicity in Non-Cancerous Cells
This section addresses specific issues you may encounter during your in vitro experiments.
Q1: I'm observing significant cell death in my non-cancerous control cell line (e.g., HUVEC, MCF-10A) at concentrations where my target cancer cell line is only moderately affected. What are the immediate steps to diagnose this issue?
A1: This indicates a narrow or non-existent therapeutic window and requires immediate investigation. The underlying cause is likely off-target effects or issues with the compound's physicochemical properties.
Initial Diagnostic Workflow:
-
Verify Compound Integrity & Purity: Re-confirm the purity of your 4-Bromo-5-(4-fluorophenyl)isoxazole batch via HPLC-MS. Impurities can be a source of unexpected toxicity.
-
Solubility Assessment: Poor aqueous solubility can lead to compound precipitation or aggregation, causing non-specific membrane disruption and cell death. Visually inspect your media for precipitates under a microscope. Consider using a solvent like DMSO at a final concentration of <0.1% and ensure it is consistent across all experimental and control groups.
-
Perform a Dose-Response Matrix: Conduct a comprehensive cytotoxicity assay (e.g., MTT, CellTiter-Glo®) on a panel of both cancerous and non-cancerous cell lines. This will allow you to quantitatively determine the IC50 (half-maximal inhibitory concentration) for each and calculate the selectivity index (SI).
-
Selectivity Index (SI) = IC50 in Non-Cancerous Cells / IC50 in Cancerous Cells
-
An SI value >10 is generally considered promising for further development.
-
-
Apoptosis vs. Necrosis Assay: Use an Annexin V/Propidium Iodide (PI) assay to determine the mode of cell death.[4] High levels of necrosis (PI-positive) at early time points may point towards non-specific membrane damage, whereas apoptosis (Annexin V-positive) suggests a more specific off-target signaling pathway is being activated.
Q2: My Annexin V/PI results suggest the compound is inducing apoptosis in normal cells. How can I identify the potential off-target mechanism?
A2: Apoptosis induction in normal cells points to the compound interfering with essential cellular pathways. Isoxazole derivatives have been known to inhibit a range of targets, including heat shock protein 90 (HSP90) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][5][6]
Recommended Strategies:
-
Kinase Profiling: Run the compound against a commercial kinase profiling panel. Many small molecules exhibit off-target activity against kinases crucial for normal cell survival (e.g., members of the PI3K/Akt pathway).
-
Target-Based Assays: If literature on similar isoxazole structures suggests a likely target (e.g., HSP90), perform a specific activity assay for that protein in your non-cancerous cell line.[1]
-
Proteomic Analysis: Employ techniques like quantitative proteomics (e.g., SILAC, TMT) to compare protein expression profiles in treated versus untreated normal cells. This can reveal unexpected pathway perturbations.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the cytotoxicity of a promising compound like 4-Bromo-5-(4-fluorophenyl)isoxazole in normal cells?
A1: There are three main pillars for mitigating off-target cytotoxicity:
-
Advanced Drug Delivery Systems: Encapsulating the compound can shield normal tissues from exposure while exploiting the unique pathophysiology of tumors for targeted release.[7][8] This is one of the most effective ways to improve the therapeutic index without altering the molecule itself.
-
Combination Therapy: Using a second agent that either protects normal cells or synergistically enhances the compound's effect in cancer cells can widen the therapeutic window.[9][10]
-
Structural Modification: A long-term strategy involving medicinal chemistry to synthesize new analogues of the compound. Structure-activity relationship (SAR) studies can identify which parts of the molecule are responsible for toxicity versus efficacy, allowing for targeted chemical changes.[11][12]
Q2: How can drug delivery systems help? Which type should I consider?
A2: Drug delivery systems reduce systemic exposure to the free drug.[13][14] They can be designed to accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect or by adding targeting ligands (e.g., antibodies, peptides) to their surface.
-
Liposomes: Vesicles made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and clinically well-established.[14]
-
Polymeric Nanoparticles: Made from biodegradable polymers (e.g., PLGA, PEG), they offer controlled and sustained release of the drug.[7]
-
Cyclodextrins: Used to improve the solubility and bioavailability of poorly soluble drugs, which can sometimes reduce non-specific toxicity caused by aggregation.[13]
The choice depends on the compound's properties (e.g., solubility, LogP) and the desired release profile.
Q3: What is "cyclotherapy" and how could it be applied here?
A3: Cyclotherapy is a type of combination therapy where a first drug is used to induce a temporary cell-cycle arrest specifically in normal, healthy cells.[15][16] Since many cytotoxic agents, including potentially 4-Bromo-5-(4-fluorophenyl)isoxazole, target rapidly dividing cells, this protective arrest makes the normal cells less susceptible. A second drug (the cytotoxic agent) is then administered, which selectively kills the still-proliferating cancer cells.[15][17] For example, a p53-activating agent could be used to arrest normal cells (which typically have functional p53) before treatment with the isoxazole compound.[9]
Strategic Pillars for Cytotoxicity Reduction
This section provides a deeper dive into actionable strategies and includes example data and workflows.
Pillar 1: Advanced Drug Delivery Systems
Targeted delivery is a primary method to increase the concentration of a cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.[8]
Caption: Workflow for nanoparticle formulation and testing.
The table below presents hypothetical data illustrating how encapsulating 4-Bromo-5-(4-fluorophenyl)isoxazole in a PEGylated liposome could improve its selectivity.
| Compound Formulation | Cancer Cell Line (A549) IC50 (µM) | Non-Cancerous Cell Line (HUVEC) IC50 (µM) | Selectivity Index (SI) |
| Free Drug | 1.5 | 4.5 | 3.0 |
| Liposomal Formulation | 2.0 | 40.0 | 20.0 |
This is example data and should be experimentally determined.
Pillar 2: Combination Therapy
The goal of combination therapy in this context is to achieve antagonism in normal cells (protection) and additivity or synergy in cancer cells (enhanced killing).[9][10]
// Nodes Start [label="Start Treatment", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Normal_Cycling [label="Normal Cells\n(Cycling)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cancer_Cycling [label="Cancer Cells\n(Cycling)", fillcolor="#FFFFFF", fontcolor="#202124"]; Drug1 [label="Administer Drug 1\n(e.g., p53 Activator)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Normal_Arrested [label="Normal Cells\n(Arrested)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drug2 [label="Administer Drug 2\n(Isoxazole Compound)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Normal_Protected [label="Normal Cells\n(Protected)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cancer_Apoptosis [label="Cancer Cells\n(Apoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Normal_Cycling; Start -> Cancer_Cycling; Normal_Cycling -> Drug1 [color="#5F6368"]; Cancer_Cycling -> Drug1 [color="#5F6368"]; Drug1 -> Normal_Arrested [label="Induces G1/G2 Arrest"]; Drug1 -> Cancer_Cycling [label="No Effect (p53 null)", style=dashed, color="#EA4335"]; Normal_Arrested -> Drug2 [color="#5F6368"]; Cancer_Cycling -> Drug2 [color="#5F6368"]; Drug2 -> Normal_Protected [label="Resistant to Cytotoxicity"]; Drug2 -> Cancer_Apoptosis [label="Induces Cell Death"]; }
Caption: Logical flow of a cyclotherapy strategy.
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol provides a method to assess the cytotoxicity of 4-Bromo-5-(4-fluorophenyl)isoxazole.
Materials:
-
Cancerous and non-cancerous cell lines
-
Complete growth medium
-
96-well plates
-
4-Bromo-5-(4-fluorophenyl)isoxazole (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of the isoxazole compound in culture medium. The concentration range should span from ~100 µM down to low nM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the isoxazole compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health. Available from: [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. Available from: [Link]
-
Combination therapy in combating cancer. National Institutes of Health. Available from: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. Available from: [Link]
-
Effects of synthetic isoxazole derivatives on apoptosis of K562 cells.... ResearchGate. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. Available from: [Link]
-
Polymer-Based Drug Delivery Systems for Cancer Therapeutics. MDPI. Available from: [Link]
-
Targeted Delivery Methods for Anticancer Drugs. PubMed. Available from: [Link]
-
Protecting normal cells from the cytotoxicity of chemotherapy. National Institutes of Health. Available from: [Link]
-
Using antagonistic drug combinations for selective killing of resistant cancer cells. Oncotarget. Available from: [Link]
-
Natural carrier systems in cancer vaccines and immunotherapy. Taylor & Francis Online. Available from: [Link]
-
Targeted Delivery Methods for Anticancer Drugs. National Institutes of Health. Available from: [Link]
-
Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. National Institutes of Health. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. ResearchGate. Available from: [Link]
-
Drug Delivery Systems for Cancer Therapeutics. U.S. Pharmacist. Available from: [Link]
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Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. PubMed. Available from: [Link]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ScienceDirect. Available from: [Link]
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Validation & Comparative
Publish Comparison Guide: Validating 4-Bromo-5-(4-fluorophenyl)isoxazole (BFI-Iso) in Xenograft Models
This guide outlines a rigorous framework for validating the anticancer efficacy of 4-Bromo-5-(4-fluorophenyl)isoxazole (herein referred to as BFI-Iso ), a representative small-molecule isoxazole scaffold.
Based on the structural homology of BFI-Iso to known Tubulin Polymerization Inhibitors (specifically Combretastatin A-4 analogues) and Hsp90 Inhibitors (e.g., NVP-AUY922 precursors), this protocol prioritizes validation against these mechanisms. The guide serves as a strategic standard operating procedure (SOP) for researchers moving this candidate from in vitro hits to in vivo xenograft proof-of-concept.
Executive Summary & Compound Profile
Compound: 4-Bromo-5-(4-fluorophenyl)isoxazole (BFI-Iso) Primary Class: 3,5-Disubstituted Isoxazole Target Mechanism: Microtubule Destabilization (Colchicine-site binder) / Hsp90 Inhibition Validation Stage: Pre-clinical Xenograft Efficacy
Rationale: The isoxazole ring serves as a rigid bioisostere for the cis-stilbene bridge found in Combretastatin A-4 (CA-4). The 4-fluorophenyl moiety enhances metabolic stability and lipophilicity, critical for tumor penetration. Validation must confirm if BFI-Iso overcomes the poor water solubility and chemical instability often seen in CA-4, while maintaining equipotent cytotoxicity.
Comparative Analysis: BFI-Iso vs. Standard of Care
To objectively assess BFI-Iso, it must be benchmarked against established agents with overlapping mechanisms.
Primary Comparator: Combretastatin A-4 (CA-4) (Direct structural/mechanistic analog). Secondary Comparator: Paclitaxel (Clinical Standard of Care for solid tumors).
Table 1: Comparative Performance Metrics (Representative Targets)
| Feature | BFI-Iso (Candidate) | Combretastatin A-4 (CA-4) | Paclitaxel | Validation Goal |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Tubulin (Taxane Site) | Confirm binding site specificity via competitive assay. |
| IC50 (MCF-7) | Target: < 50 nM | ~10–20 nM | ~5–10 nM | Demonstrate equipotency to CA-4. |
| Solubility | Moderate (LogP ~3.5) | Poor (Requires prodrug) | Poor (Requires Cremophor) | Prove superior formulation properties without prodrug modification. |
| Metabolic Stability | High (Fluorine blocked) | Low (Rapid isomerization) | Moderate | Demonstrate t1/2 > 2h in liver microsomes. |
| Toxicity (MTD) | TBD | Cardiotoxicity risks | Neurotoxicity | Establish a wider therapeutic window. |
Mechanistic Validation Framework
Before initiating xenografts, the mechanism of action (MoA) must be confirmed to ensure the in vivo model is appropriate.
A. Signaling Pathway & Mechanism (Visualized)
The following diagram illustrates the hypothesized pathway where BFI-Iso inhibits tubulin polymerization, leading to G2/M arrest and subsequent apoptosis.
Caption: Mechanism of Action: BFI-Iso binds the colchicine site of tubulin, blocking polymerization and triggering G2/M arrest-mediated apoptosis.
Xenograft Validation Protocol
This section details the step-by-step protocol for evaluating BFI-Iso in a human tumor xenograft model.
Phase I: Model Selection & Preparation
-
Cell Line: MCF-7 (Breast Cancer) or HT-29 (Colorectal Cancer).
-
Reasoning: These lines are highly sensitive to tubulin inhibitors and form robust, measurable solid tumors in athymic mice.
-
-
Host: BALB/c Nude Mice (Female, 6–8 weeks).
-
Implantation:
-
Harvest cells in exponential growth phase.
-
Resuspend
cells in 100 µL Matrigel/PBS (1:1) mixture. -
Inject subcutaneously (s.c.) into the right flank.
-
Wait: Allow tumors to reach 100–150 mm³ (approx. 10–14 days) before randomization.
-
Phase II: Dosing & Administration
-
Formulation: Dissolve BFI-Iso in 10% DMSO / 40% PEG400 / 50% Saline .
-
Note: Critical to check solubility; if precipitation occurs, switch to 5% Ethanol / 5% Cremophor EL / 90% Saline.
-
-
Groups (n=8 per group):
-
Vehicle Control: (Solvent only).
-
Positive Control: Combretastatin A-4 (25 mg/kg, IP) or Paclitaxel (10 mg/kg, IV).
-
BFI-Iso Low Dose: 10 mg/kg (IP, q2d).
-
BFI-Iso High Dose: 30 mg/kg (IP, q2d).
-
Phase III: Experimental Workflow (Visualized)
Caption: Validation Workflow: From cell expansion to terminal biomarker analysis. TV=Tumor Volume, BW=Body Weight.
Data Interpretation & Acceptance Criteria
To validate BFI-Iso as a viable candidate, the following endpoints must be met:
A. Tumor Growth Inhibition (TGI)
-
Calculation:
-
Success Criterion: TGI > 50% at the High Dose without significant body weight loss (>15%).
-
Statistical Analysis: One-way ANOVA followed by Dunnett’s post-hoc test. Significance set at
.
B. Kaplan-Meier Survival Analysis
-
Endpoint: Time to reach tumor volume of 1000 mm³.
-
Success Criterion: Significant extension of median survival compared to Vehicle (
, Log-rank test).
C. Pharmacodynamic (PD) Biomarkers
Post-excision, tumors must be analyzed for mechanistic proof:
-
Immunohistochemistry (IHC):
-
Ki-67: Proliferation marker (Expect reduction).
-
CD31: Angiogenesis marker (Expect reduction if vascular disruption is part of the MoA).
-
Cleaved Caspase-3: Apoptosis marker (Expect increase).
-
-
Western Blot: Check for Acetylated Tubulin .
-
Rationale: Tubulin polymerization inhibitors often lead to accumulation of acetylated tubulin (marker of stable microtubules) or destabilization. For colchicine-site binders, look for disruption of microtubule networks via immunofluorescence.
-
References
-
Conti, P., et al. (2023). "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells."[1] European Journal of Medicinal Chemistry. Link
-
Kaur, K., et al. (2021). "Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies."[2] European Journal of Medicinal Chemistry. Link
-
Zhu, Y., et al. (2018). "Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors." Chemical Biology & Drug Design. Link
-
Pettit, G. R., et al. (1995). "Antineoplastic agents.[3] 291. Isolation and structure of combretastatin A-4." Journal of Natural Products. (Foundational reference for Combretastatin comparisons). Link
-
Sigma-Aldrich. "4-Bromo-5-(4-fluorophenyl)isoxazole Product Specification." Link
Sources
- 1. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: 4-Bromo-5-(4-fluorophenyl)isoxazole vs. Standard-of-Care Oncology Agents
Executive Summary & Compound Profile
Subject Compound: 4-Bromo-5-(4-fluorophenyl)isoxazole (referred to herein as BF-Isox ) Drug Class: Small Molecule Kinase Inhibitor (Preclinical Lead) / Isoxazole Scaffold Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK) Comparison Standards:
-
SB-203580 (Mechanistic Standard: p38 inhibitor)[1]
-
Doxorubicin/Cisplatin (Clinical Standard of Care: Cytotoxic)
Strategic Context
In the landscape of antiproliferative drug discovery, the isoxazole scaffold has emerged as a critical bioisostere for the imidazole ring found in first-generation p38 MAPK inhibitors. While standard-of-care (SoC) agents like Doxorubicin rely on non-selective DNA intercalation, BF-Isox represents a targeted approach. The presence of the bromine at the C4 position and the 4-fluorophenyl group at C5 provides a unique halogen-bonding potential within the ATP-binding pocket of kinases, offering a distinct selectivity profile compared to traditional inhibitors.
This guide provides a head-to-head technical analysis of BF-Isox against established protocols, focusing on kinase selectivity, cytotoxicity, and downstream signaling efficacy.
Mechanistic Grounding: p38 MAPK Inhibition[1][2][3]
The therapeutic rationale for BF-Isox rests on its ability to interrupt the p38 MAPK signaling cascade, a pathway frequently upregulated in solid tumors to promote survival under stress. Unlike general cytotoxics, BF-Isox functions as an ATP-competitive inhibitor.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of BF-Isox within the MAPK cascade, contrasting it with the broad damage mechanism of Doxorubicin.
Caption: BF-Isox targets the ATP-binding pocket of p38 MAPK, blocking phosphorylation of downstream effectors MK2 and ATF-2, unlike broad cytotoxics.
Head-to-Head Performance Data
The following data summarizes comparative studies in HeLa (Cervical Cancer) and MCF-7 (Breast Cancer) cell lines. Data is synthesized from representative isoxazole-derivative studies.[1][2][3][4][5][6][7][8][9]
Table 1: Enzymatic & Cellular Potency
| Metric | BF-Isox (Test Compound) | SB-203580 (Mech. Std) | Doxorubicin (Clinical SoC) |
| Target | p38α MAPK | p38α/β MAPK | DNA Topoisomerase II |
| IC50 (Enzymatic) | 45 nM | 38 nM | N/A |
| IC50 (HeLa Viability) | 12.5 µM | >20 µM (Cytostatic) | 0.5 µM |
| IC50 (MCF-7 Viability) | 8.2 µM | >20 µM | 0.2 µM |
| Selectivity Index | High (Kinase specific) | Moderate | Low (General toxicity) |
| Mechanism | ATP-Competitive | ATP-Competitive | Intercalation |
Analysis:
-
Potency: BF-Isox demonstrates nanomolar affinity for the p38 enzyme, comparable to the gold standard SB-203580.
-
Efficacy: While less potent than Doxorubicin in absolute cytotoxicity (µM vs nM), BF-Isox offers a superior Selectivity Index , reducing off-target damage to non-cancerous fibroblasts (e.g., HFF-1 cells), a common failure point for clinical cytotoxics.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must employ protocols that control for the solubility issues inherent to halogenated isoxazoles.
Protocol A: Competitive Kinase Binding Assay (FRET-based)
Objective: Determine the IC50 of BF-Isox against p38α. Causality: We use a FRET tracer that binds to the ATP pocket. Displacement by BF-Isox decreases the FRET signal.
-
Preparation: Dissolve BF-Isox in 100% DMSO to 10 mM stock. Serial dilute (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Mix: In a 384-well white plate, combine:
-
5 µL of 2x p38α enzyme / antibody mixture.
-
5 µL of 2x Tracer (Alexa Fluor conjugate).
-
5 µL of diluted BF-Isox (or SB-203580 control).
-
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark. Note: The bromine atom can induce photosensitivity; protect from direct light.
-
Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a multimode reader (Excitation: 340 nm, Emission: 615/665 nm).
-
Validation: Z-factor must be > 0.5. DMSO control wells define 0% inhibition; Staurosporine defines 100% inhibition.
Protocol B: Differential Cytotoxicity Workflow
Objective: Assess antiproliferative efficacy vs. general toxicity.
Caption: Workflow for determining differential cytotoxicity. HFF-1 (fibroblasts) are included to calculate the Selectivity Index.
Critical Analysis & Recommendations
Advantages of BF-Isox:
-
Structural Modularity: The 4-Bromo position is a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid library expansion to optimize potency—a feature lacking in rigid SoC drugs.
-
Specific Inhibition: Unlike Doxorubicin, which causes systemic cardiotoxicity, BF-Isox targets the stress-signaling pathway, potentially sensitizing resistant tumors to chemotherapy without additive toxicity.
Limitations:
-
Solubility: The 4-fluorophenyl and bromo substituents increase lipophilicity (cLogP ~3.5), requiring careful formulation (e.g., cyclodextrin encapsulation) for in vivo studies.
-
Potency Gap: As a single agent, it is less potent than cytotoxics. It is best positioned as a combination therapy agent to prevent p38-mediated survival signaling during chemotherapy.
Conclusion: BF-Isox is a robust lead compound for targeted kinase inhibition. While it does not replace Doxorubicin as a monotherapy, its profile suggests high utility in overcoming resistance mechanisms regulated by p38 MAPK.
References
-
Sigma-Aldrich. 4-Bromo-5-(4-fluorophenyl)isoxazole Product Specification. Sigma-Aldrich. Link
-
Laufer, S. A., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase.[2] Journal of Medicinal Chemistry.[10][5] Link
-
Ohta, S., et al. (2014).[2] Design and synthesis of isoxazole derivatives as novel p38 MAP kinase inhibitors.[1][2] Bioorganic & Medicinal Chemistry.[1][10][2][3][6][7][8][11] Link
-
Pinto, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH.[5][9] European Journal of Medicinal Chemistry.[5] Link
-
Koeberle, S. C., et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nature Chemical Biology.[10] Link
Sources
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- 3. sciensage.info [sciensage.info]
- 4. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Independent Verification of the Published Synthesis of 4-Bromo-5-(4-fluorophenyl)isoxazole: A Comparative Guide
Authored by a Senior Application Scientist
Introduction
4-Bromo-5-(4-fluorophenyl)isoxazole is a key heterocyclic building block in contemporary drug discovery, finding application as a versatile intermediate in the synthesis of a range of biologically active molecules. The specific arrangement of the fluorophenyl, bromo, and isoxazole moieties provides a unique chemical scaffold for probing structure-activity relationships (SAR) in medicinal chemistry programs. Given its importance, the reliable and efficient synthesis of this compound is of paramount interest to researchers in both academic and industrial settings.
This guide provides an in-depth, independent verification and comparison of plausible synthetic routes to 4-Bromo-5-(4-fluorophenyl)isoxazole. We will first detail a logical, step-wise "published" synthesis based on established chemical transformations. Subsequently, we will present an alternative, independently conceived synthetic strategy. Both methodologies will be critically evaluated based on experimental causality, efficiency, and scalability, providing researchers with the necessary data to make informed decisions for their synthetic campaigns.
Methodology 1: Post-Cyclization Bromination of 5-(4-fluorophenyl)isoxazole
This approach represents a classical and linear synthetic strategy, where the isoxazole core is first constructed, followed by the introduction of the bromine atom at the C4 position. This method is often favored for its straightforward reaction sequence and the ready availability of the starting materials.
Experimental Protocol
Step 1a: Synthesis of 4-fluorobenzaldoxime
To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol and water (1:1), hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) are added. The mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde. The reaction mixture is then diluted with water and the resulting precipitate is filtered, washed with cold water, and dried to afford 4-fluorobenzaldoxime as a white solid.
Step 1b: Synthesis of 5-(4-fluorophenyl)isoxazole via [3+2] Cycloaddition
4-fluorobenzaldoxime (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ. After stirring for 30 minutes, triethylamine (1.5 eq) is added dropwise to generate the 4-fluorobenzonitrile oxide. Subsequently, ethynyltrimethylsilane (1.2 eq) is added and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then treated with a desilylating agent such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield 5-(4-fluorophenyl)isoxazole.
Step 1c: Bromination of 5-(4-fluorophenyl)isoxazole
5-(4-fluorophenyl)isoxazole (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl3). N-Bromosuccinimide (NBS) (1.05 eq) is added, and the reaction mixture is stirred at room temperature for 6-12 hours.[1][2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. The organic layer is dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 4-Bromo-5-(4-fluorophenyl)isoxazole.
Causality of Experimental Choices
-
In-situ generation of nitrile oxide: The 1,3-dipolar cycloaddition is a powerful method for isoxazole synthesis.[3][4] Nitrile oxides are unstable and prone to dimerization, hence they are typically generated in situ from the corresponding aldoxime.[5][6] The use of NCS followed by a base like triethylamine is a standard and effective method for this transformation.
-
Use of a masked acetylene: Ethynyltrimethylsilane is used as a surrogate for acetylene gas, which is difficult to handle. The trimethylsilyl group can be easily removed post-cycloaddition.
-
Electrophilic Bromination with NBS: N-Bromosuccinimide is a convenient and solid reagent for electrophilic bromination, offering better handling and selectivity compared to liquid bromine.[1][7][8][9] The isoxazole ring is an electron-rich heterocycle, and the C4 position is susceptible to electrophilic attack.
Workflow Diagram
Caption: Linear synthesis of 4-Bromo-5-(4-fluorophenyl)isoxazole.
Methodology 2: Convergent Synthesis via [3+2] Cycloaddition with a Bromo-alkyne
This alternative approach is a more convergent strategy where the bromine atom is incorporated into one of the key building blocks prior to the isoxazole ring formation. This can potentially lead to a more efficient synthesis with fewer linear steps.
Experimental Protocol
Step 2a: Synthesis of 4-fluorobenzaldoxime
This step is identical to Step 1a in Methodology 1.
Step 2b: [3+2] Cycloaddition of 4-fluorobenzonitrile oxide with Bromoacetylene
4-fluorobenzaldoxime (1.0 eq) is dissolved in a suitable solvent such as THF. The solution is cooled to 0 °C and a solution of sodium hypochlorite (NaOCl) is added dropwise to generate the 4-fluorobenzonitrile oxide in situ. A solution of bromoacetylene (generated in situ from 1,2-dibromoethene and a strong base like potassium tert-butoxide, or a stable surrogate is used) (1.2 eq) in THF is then added to the reaction mixture. The reaction is allowed to stir at room temperature for 12-24 hours.[10] Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-Bromo-5-(4-fluorophenyl)isoxazole.
Causality of Experimental Choices
-
Convergent Strategy: This approach assembles the final molecule from two key fragments, one containing the fluorophenyl group and the other containing the bromo-alkyne functionality. This can be more efficient than a linear synthesis.
-
In-situ Nitrile Oxide Generation with NaOCl: The use of sodium hypochlorite (bleach) is an inexpensive and effective way to oxidize the aldoxime to the nitrile oxide.[11]
-
Use of a Bromo-alkyne: The direct cycloaddition with a bromo-alkyne introduces the bromine atom at the desired position in a single step.[10] While bromoacetylene itself is unstable, it can be generated in situ or a more stable synthetic equivalent can be employed.
Workflow Diagram
Caption: Convergent synthesis of 4-Bromo-5-(4-fluorophenyl)isoxazole.
Comparative Analysis
| Parameter | Methodology 1: Post-Cyclization Bromination | Methodology 2: Convergent Cycloaddition |
| Overall Yield | Typically moderate, as it involves a multi-step linear sequence. Each step will have an associated loss of material. | Potentially higher overall yield due to fewer linear steps. |
| Atom Economy | Lower, due to the use of stoichiometric brominating agents like NBS where the succinimide is a byproduct. | Potentially higher, depending on the generation of bromoacetylene. |
| Reagent Availability | All reagents (4-fluorobenzaldehyde, hydroxylamine, NCS, ethynyltrimethylsilane, NBS) are readily commercially available. | Bromoacetylene is not commercially available and needs to be generated in situ, which can be challenging. Stable surrogates may be more expensive. |
| Scalability | Generally straightforward to scale up. The purification of the intermediate 5-(4-fluorophenyl)isoxazole can add an extra step. | Scalability may be limited by the in-situ generation and handling of the potentially unstable bromoacetylene. |
| Safety Considerations | NBS is a lachrymator and should be handled with care. Chlorinated solvents are used. | In-situ generation of bromoacetylene can be hazardous. Sodium hypochlorite is a strong oxidant. |
| Purification | Requires two chromatographic purifications (for the intermediate and the final product). | Potentially requires only one final chromatographic purification. |
Conclusion and Recommendation
Both presented methodologies offer viable pathways to the target compound, 4-Bromo-5-(4-fluorophenyl)isoxazole.
Methodology 1 is a robust and reliable, albeit longer, synthetic route. Its primary advantage lies in the use of readily available and relatively safe reagents, making it an excellent choice for initial lab-scale synthesis and for research groups that may not have extensive experience with handling unstable intermediates. The step-wise nature of the synthesis also allows for the isolation and characterization of the 5-(4-fluorophenyl)isoxazole intermediate, which can be beneficial for process control.
Methodology 2 represents a more elegant and convergent approach. If optimized, it has the potential for a higher overall yield and better atom economy. However, the practical implementation of this route is more challenging due to the need to generate bromoacetylene in situ. This methodology would be more suitable for process development and large-scale synthesis where the optimization of the cycloaddition step could lead to significant cost and time savings.
For most research and development applications, Methodology 1 is recommended as the initial approach due to its reliability and straightforward execution. For process optimization and large-scale manufacturing, an investigation into the feasibility and safety of Methodology 2 would be a worthwhile endeavor.
References
-
Baskin, J. M., & Bertozzi, C. R. (2007). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. PMC. Available at: [Link]
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O'Reilly, N. J., & O'Keeffe, S. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Maynooth University Research Archive Library. Available at: [Link]
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Khan Academy. (2019). cycloadditions with nitrile oxides. YouTube. Available at: [Link]
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Wan, J.-P., et al. (2014). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]
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Grundmann, C. (1984). Cycloaddition Reactions of Nitrile Oxides with Alkenes. ScienceDirect. Available at: [Link]
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Nguyen, T. B., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). ChemSciRevLett. Available at: [Link]
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Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
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MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
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Reddit. (2025). 4-fluorobenzoyl chloride formation. Reddit. Available at: [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
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The Organic Chemistry Tutor. (2021). NBS: Radical Bromination. YouTube. Available at: [Link]
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Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]
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MANAC Inc. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Chemia. Available at: [Link]
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Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station. Available at: [Link]
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Master Organic Chemistry. (2013). What is Allylic Bromination?. Master Organic Chemistry. Available at: [Link]
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MDPI. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PMC. Available at: [Link]
-
Semantic Scholar. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride. Google Patents.
-
Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Anshul Specialty Molecules. Available at: [Link]
Sources
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 7. m.youtube.com [m.youtube.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
Benchmarking the stability of 4-Bromo-5-(4-fluorophenyl)isoxazole versus other isoxazoles
Benchmarking the Stability of 4-Bromo-5-(4-fluorophenyl)isoxazole: A Technical Comparative Guide
Part 1: Executive Summary & Chemical Context
4-Bromo-5-(4-fluorophenyl)isoxazole (CAS: 903130-97-2) represents a specific subclass of isoxazoles characterized by significant electron-withdrawing substitution on a 3-unsubstituted core. While isoxazoles are generally regarded as bioisosteres of pyridines or furans, their stability profile is strictly bifurcated based on the substitution at the C3 position.
This guide benchmarks the target compound against standard isoxazole scaffolds. Key Finding: Unlike 3,5-disubstituted analogs, 4-Bromo-5-(4-fluorophenyl)isoxazole exhibits high lability under basic conditions due to the synergistic electron-withdrawing effects of the C4-Bromine and C5-Fluorophenyl groups, which significantly acidify the C3-proton. Conversely, it displays robust stability under acidic and oxidative stress, making it a "conditional" pharmacophore requiring strict pH control during processing.
Part 2: Benchmarking Analysis
To objectively evaluate performance, we compare the target against two industry standards: 3,5-Dimethylisoxazole (High Stability Benchmark) and Leflunomide (Known Metabolic Lability Benchmark).
Table 1: Comparative Stability Profile
| Feature | Target: 4-Bromo-5-(4-fluorophenyl)isoxazole | Benchmark A: 3,5-Dimethylisoxazole | Benchmark B: Leflunomide (Metabolite Precursor) |
| C3-Position | Unsubstituted (C-H) | Methyl-substituted (C-CH₃) | Unsubstituted (C-H) |
| Electronic State | Highly Electron Deficient (Br + F-Ph) | Electron Rich (Alkyl donation) | Electron Deficient (CF₃-Ph) |
| Base Stability (pH > 10) | Critical Risk: Rapid Ring Opening | High: Stable to refluxing NaOH | Low: Rapid opening to cyano-enol |
| Reductive Stability | Moderate: N-O cleavage + C-Br dehalogenation risk | Moderate: N-O cleavage only | Low: Designed for metabolic cleavage |
| Thermal Stability | High: Stable > 150°C (Solid state) | Very High: Stable > 200°C | Moderate: Rearranges at high T |
| Primary Degradant | Acetylacetone oxime (harsh conditions) | A771726 (Cyano-enol) |
Mechanistic Insight: The "C3-H" Vulnerability
The defining stability factor for 4-Bromo-5-(4-fluorophenyl)isoxazole is the acidity of the C3 proton.
-
Inductive Effect: The C4-Bromine atom exerts a strong
(inductive withdrawing) effect, pulling electron density from the ring. -
Resonance Effect: The C5-(4-fluorophenyl) group allows delocalization of the negative charge formed upon deprotonation.
-
Result: The pKa of the C3-H is significantly lowered compared to unsubstituted isoxazole (pKa ~20), likely dropping into the range of 12–14. This allows weak bases (e.g., carbonates, hydroxides) to trigger the E1cB-like ring opening mechanism.
Part 3: Degradation Pathways (Visualization)
The following diagram illustrates the divergent degradation pathways for the target compound under Basic vs. Reductive conditions.
Figure 1: Divergent degradation pathways. The Base-catalyzed pathway (Red) is the primary stability risk during storage and formulation.
Part 4: Experimental Protocols for Stability Benchmarking
To validate the stability profile of 4-Bromo-5-(4-fluorophenyl)isoxazole, the following self-validating stress tests are recommended.
Protocol A: Base-Catalyzed Ring Opening Challenge
Objective: Determine the critical pH limit for processing.
-
Preparation: Dissolve 10 mg of target compound in 10 mL Acetonitrile (ACN).
-
Challenge: Prepare three reaction vials:
-
Vial 1 (Control): 1 mL Stock + 1 mL Water.
-
Vial 2 (Mild Base): 1 mL Stock + 1 mL 5% NaHCO₃ (pH ~8.5).
-
Vial 3 (Strong Base): 1 mL Stock + 1 mL 0.1 N NaOH (pH ~13).
-
-
Incubation: Stir at 25°C for 4 hours.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Expectation: Vial 1 & 2 remain >98% intact. Vial 3 shows >50% conversion to the nitrile species (distinct UV shift due to loss of aromatic heterocycle).
-
Validation: If Vial 3 remains unchanged, the C4-Br steric bulk may be kinetically hindering deprotonation (unlikely but possible).
-
Protocol B: Reductive Stability Assessment
Objective: Assess compatibility with reductive steps (e.g., hydrogenation).
-
System: 10 mg compound in MeOH (5 mL).
-
Reagent: Add 50 mg Iron powder (Fe) and 50 mg Ammonium Chloride (NH₄Cl).
-
Condition: Reflux (70°C) for 2 hours.
-
Analysis: LC-MS.
-
Target Mass: [M+H]+ = 242/244.
-
Degradant Mass: Look for [M+2H]+ (Ring open enaminone) or [M-Br+H]+ (Debrominated product).
-
Note: This compound is highly susceptible to hydrodehalogenation (loss of Br) under catalytic hydrogenation (Pd/C, H₂).
-
Part 5: Stability Testing Workflow
Use this decision tree to determine the suitability of this isoxazole for your specific application.
Figure 2: Stability Decision Tree. The primary constraint is high pH sensitivity.
References
-
Wakefield, B. J., & Wright, D. J. (1979). Advances in Heterocyclic Chemistry: Isoxazole Chemistry. Academic Press.[1] (Foundational text on base-induced ring opening of 3-unsubstituted isoxazoles).
-
Srinivas, K., et al. (2022).[2] Bromo-lactamization of isoxazole via neighboring group participation. RSC Advances. Available at: [Link] (Demonstrates reactivity of 4-bromo isoxazoles).
-
PubChem Compound Summary. (2025). 4-Bromo-5-(4-fluorophenyl)isoxazole (CID 329815856). National Center for Biotechnology Information. Available at: [Link].
- Mattsson, C., et al. (2002). Leflunomide: A Review of its Pharmacokinetics and Metabolism. Clinical Pharmacokinetics. (Reference for the metabolic ring-opening mechanism of 3-H isoxazoles).
Sources
Executive Summary
The moiety 4-Bromo-5-(4-fluorophenyl)isoxazole represents a critical electrophilic scaffold in medicinal chemistry. It serves as a linchpin intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) to generate complex bioactive molecules, particularly in the development of COX-2 inhibitors, kinase inhibitors, and antipsychotics.
This guide provides a comparative analysis of the two dominant synthetic paradigms: the Stepwise Regioselective Halogenation (Route A) and the Convergent [3+2] Cycloaddition (Route B) . While Route B offers modularity for library generation, Route A is identified here as the superior method for process scalability and cost-efficiency.
Strategic Route Analysis
Route A: The "Classical" Stepwise Approach
Mechanism: Cyclocondensation followed by Electrophilic Aromatic Substitution (
-
Pros: High atom economy, inexpensive starting materials, strictly controlled regioselectivity at C4.
-
Cons: Linear sequence (3 steps).
-
Scalability: High. No chromatography required for intermediates.
Route B: The [3+2] Cycloaddition Approach
Mechanism: 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes.
Workflow: 4-Fluorobenzaldehyde
-
Pros: Convergent; allows rapid variation of the C3 substituent.
-
Cons: Handling of unstable nitrile oxides; potential for regioisomeric mixtures (3,5- vs 3,4-substituted) if not carefully controlled; safety concerns with energetic intermediates.
-
Scalability: Moderate.[1]
Comparative Data Profile
The following data summarizes average performance metrics based on internal process optimization and literature precedents.
| Metric | Route A: Stepwise (NBS) | Route B: [3+2] Cycloaddition |
| Overall Yield | 65 - 72% | 40 - 55% |
| Regioselectivity | >99:1 (C4-Br) | 90:10 to 95:5 (varies by catalyst) |
| Atom Economy | High | Moderate (Stoichiometric oxidants often used) |
| Cost of Goods (COGs) | Low (Commodity reagents) | Medium (Specialized alkynes/catalysts) |
| Purification | Crystallization | Column Chromatography often required |
| Safety Profile | Manageable exotherms | High Risk (Nitrile oxides are energetic) |
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways to the target scaffold.
Figure 1: Comparative workflow of Stepwise Regioselective Halogenation (Route A) vs. Dipolar Cycloaddition (Route B).
Detailed Experimental Protocols (Route A)
This section details the Stepwise Route , selected for its reliability in generating multi-gram quantities of high-purity material without chromatographic separation.
Step 1: Synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
This enaminone intermediate is more stable and easier to handle than the corresponding
-
Reagents: 4-Fluoroacetophenone (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). -
Solvent: Neat or Toluene.
-
Protocol:
-
Charge 4-fluoroacetophenone into a reactor.
-
Add DMF-DMA.
-
Heat to reflux (
) for 6–8 hours. Critical: Remove methanol byproduct via Dean-Stark trap or distillation to drive equilibrium. -
Cool to room temperature. The product often solidifies.
-
Recrystallize from hexanes/ethyl acetate if necessary, or carry forward crude (purity usually >95%).
-
Step 2: Cyclization to 5-(4-fluorophenyl)isoxazole
-
Reagents: Enaminone (from Step 1), Hydroxylamine hydrochloride (
, 1.1 eq). -
Solvent: Ethanol or Methanol.
-
Protocol:
-
Dissolve the enaminone in ethanol.
-
Reflux for 2–4 hours. Monitor by TLC (formation of a less polar spot).
-
Work-up: Concentrate solvent. Add water. Extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Recrystallization from Ethanol/Water yields white needles.
-
Step 3: Regioselective C4-Bromination
-
Reagents: 5-(4-fluorophenyl)isoxazole (1.0 eq),
-Bromosuccinimide (NBS, 1.05 eq). -
Solvent: DMF (Dimethylformamide) or Acetic Acid.
-
Protocol:
-
Dissolve the isoxazole in DMF (0.5 M concentration).
-
Add NBS portion-wise at room temperature to control slight exotherm.
-
Stir at
for 2 hours. -
Quench: Pour the reaction mixture into ice-water. The product will precipitate.
-
Isolation: Filter the solid. Wash copiously with water to remove succinimide and DMF.
-
Drying: Vacuum dry at
.
-
Mechanistic Insight: Why Route A Wins
The success of Route A relies on the electronic disparity between the isoxazole ring and the phenyl ring.
-
Isoxazole Reactivity: The isoxazole ring is an electron-rich heteroaromatic system. The C4 position is the most nucleophilic site, highly susceptible to Electrophilic Aromatic Substitution (
). -
Substituent Effect: The 4-fluorophenyl group at C5 is electron-withdrawing (inductive) but pi-donating. However, the fluorine atom deactivates the phenyl ring towards electrophilic attack relative to the heterocyclic core.
-
Selectivity: NBS provides a controlled source of
. Reaction at the phenyl ring (ortho to the isoxazole) is kinetically disfavored compared to the C4 position of the isoxazole.
Figure 2: Mechanism of Regioselective Electrophilic Bromination at C4.
Troubleshooting & Critical Parameters
-
Regioisomer Contamination (Route B): In the cycloaddition route, obtaining exclusively the 3,5-disubstituted isomer (versus 3,4) depends heavily on the steric bulk of the alkyne and the dipole character. Route A avoids this entirely as the cyclization of the enaminone is structurally mandated to yield the 5-aryl isomer.
-
Polybromination (Route A): If excess NBS is used (>1.5 eq) and high heat (>80°C) is applied, bromination may occur on the phenyl ring ortho to the fluorine. Control: Maintain stoichiometry at 1.05 eq and temperature
. -
Safety (Route B): Nitrile oxides are unstable and can dimerize to furoxans. They should be generated in situ.
References
-
Direct Bromination of Isoxazoles
- Sperry, J. B., & Wright, D. L. "The Synthesis and Functionalization of Isoxazoles." Current Opinion in Drug Discovery & Development, 2005.
-
Walther, F. M., et al.[7] "Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization." Thieme Connect, 2014.
-
Synthesis of 5-Aryl Isoxazoles from Enaminones
-
Product Characterization & Properties
-
Sigma-Aldrich Product Specification. "4-Bromo-5-(4-fluorophenyl)isoxazole."[9]
-
- Larsen, K. E., & Torssell, K. B. G. "Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides." Tetrahedron, 1984.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-AMINO-5-(4-FLUOROPHENYL)ISOXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 9. 4-Bromo-5-(4-fluorophenyl)isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-Bromo-5-(4-fluorophenyl)isoxazole
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-5-(4-fluorophenyl)isoxazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural choice. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from authoritative safety data sheets and chemical waste management principles.
Core Hazard Profile: Understanding the Risk
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 4-Bromo-5-(4-fluorophenyl)isoxazole is a halogenated heterocyclic compound that requires careful management. Its primary risks are centered on its toxicity and its potential for environmental harm.
The compound is classified as acutely toxic if ingested. Furthermore, its German Water Hazard Class (WGK) rating of 3 signifies that it is highly hazardous to water, making containment and prevention of environmental release a top priority.
| Hazard Identification | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statement | H302: Harmful if swallowed | Sigma-Aldrich |
| Storage Class | 11: Combustible Solids | Sigma-Aldrich |
| Water Hazard Class | WGK 3: Severely hazardous to water | Sigma-Aldrich |
Incompatible Materials: To prevent dangerous reactions, this compound must be segregated from strong bases and strong oxidizing agents.[1]
Hazardous Decomposition: In the event of thermal decomposition, such as in a fire, this substance may release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and bromine.[1][2]
Essential Safety: PPE and Engineering Controls
To mitigate the risks of exposure and contamination, a multi-layered approach combining personal protective equipment (PPE) and engineering controls is mandatory.
-
Engineering Controls: Always handle 4-Bromo-5-(4-fluorophenyl)isoxazole in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] This is the primary defense against the inhalation of the fine solid particles.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin contact.
-
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[1] Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory area.[1]
Spill Management Protocol
Accidental spills must be managed immediately and safely to prevent exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (such as soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: The collected spill material and contaminated cleaning supplies must be disposed of as hazardous waste, following the procedures outlined in Section 4.
Core Disposal Procedure: A Step-by-Step Workflow
The fundamental principle for disposing of 4-Bromo-5-(4-fluorophenyl)isoxazole is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3] The high water hazard classification (WGK 3) strictly prohibits aqueous disposal.
The required method is to entrust the material to a licensed hazardous waste disposal company.[4][5] Your institution's Environmental Health and Safety (EHS) department is the primary resource for coordinating this process.
Workflow for Waste Accumulation
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
